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  • Product: 2-Oxa-6-azaspiro[3.5]nonane hemioxalate
  • CAS: 1523618-13-4

Core Science & Biosynthesis

Foundational

2-Oxa-6-azaspiro[3.5]nonane hemioxalate CAS number 1523618-13-4

An In-Depth Technical Guide to 2-Oxa-6-azaspiro[3.5]nonane Hemioxalate (CAS Number 1523618-13-4) Abstract This technical guide provides a comprehensive overview of 2-Oxa-6-azaspiro[3.5]nonane hemioxalate, a notable spiro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Oxa-6-azaspiro[3.5]nonane Hemioxalate (CAS Number 1523618-13-4)

Abstract

This technical guide provides a comprehensive overview of 2-Oxa-6-azaspiro[3.5]nonane hemioxalate, a notable spirocyclic scaffold with significant potential in medicinal chemistry and drug development. Spirocyclic systems, which contain two rings connected by a single common atom, are of increasing interest due to their inherent three-dimensionality, which can lead to improved pharmacological properties.[1] This guide will delve into the synthesis of the core 2-Oxa-6-azaspiro[3.5]nonane scaffold, the rationale and methodology for the formation of its hemioxalate salt, detailed protocols for its characterization, and a discussion of its potential applications in modern drug discovery. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this unique molecular architecture.

Introduction to Spirocyclic Scaffolds in Drug Discovery

Spirocyclic scaffolds have emerged as a compelling class of building blocks in medicinal chemistry. Their rigid, three-dimensional structures offer a distinct advantage over traditional flat, aromatic systems by enabling more precise spatial orientation of functional groups.[1] This can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of an oxetane ring, a four-membered cyclic ether, into a spirocyclic system, as seen in 2-Oxa-6-azaspiro[3.5]nonane, can further improve physicochemical properties such as aqueous solubility and metabolic stability, while reducing lipophilicity.[2][3] These attributes are highly desirable in the development of novel therapeutics.

The subject of this guide, 2-Oxa-6-azaspiro[3.5]nonane hemioxalate, is the salt form of the parent amine, 2-Oxa-6-azaspiro[3.5]nonane. The formation of a salt is a critical step in drug development, often employed to improve the stability, solubility, and bioavailability of an active pharmaceutical ingredient (API). The hemioxalate designation indicates a 2:1 stoichiometric ratio of the amine to oxalic acid.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a drug candidate. While specific experimental data for 2-Oxa-6-azaspiro[3.5]nonane hemioxalate is not extensively published, the properties can be inferred from the parent compound and the nature of the hemioxalate salt.

Property2-Oxa-6-azaspiro[3.5]nonane (Parent)2-Oxa-6-azaspiro[3.5]nonane HemioxalateRationale for Change
CAS Number 1046153-20-1[5]1523618-13-4[6]Different chemical entities.
Molecular Formula C7H13NO[5]C16H28N2O6[4]2 molecules of parent + 1 oxalic acid.
Molecular Weight 127.18 g/mol [5]344.40 g/mol [4]Combined mass of the components.
Appearance Colorless liquid[5]Expected to be a solid[4]Salt formation typically yields crystalline solids.
pKa (Predicted) 10.73 ± 0.20[5]Not applicableThe amine is protonated in the salt form.
Solubility ModerateExpected to have higher aqueous solubilitySalt formation generally improves aqueous solubility.

Synthesis and Purification

The synthesis of 2-Oxa-6-azaspiro[3.5]nonane hemioxalate can be conceptualized as a two-stage process: the synthesis of the parent spirocyclic amine, followed by the formation of the hemioxalate salt.

Synthesis of 2-Oxa-6-azaspiro[3.5]nonane

G A 2-Oxa-6-azaspiro[3.5]nonane B Protected Spirocyclic Amine A->B Deprotection C Spirocyclic Precursor B->C Cyclization D Starting Materials C->D Assembly

Caption: Retrosynthetic analysis of 2-Oxa-6-azaspiro[3.5]nonane.

A forward synthesis could involve the reaction of a suitable piperidine derivative with a dielectrophile to form the oxetane ring, or conversely, the cyclization of an oxetane derivative bearing a nitrogen-containing side chain.

Hemioxalate Salt Formation

The formation of an oxalate salt is a common strategy for the purification and stabilization of basic amine compounds. The hemioxalate stoichiometry is achieved by reacting two equivalents of the amine with one equivalent of oxalic acid.

Experimental Protocol: Hemioxalate Salt Formation

  • Dissolution: Dissolve one equivalent of 2-Oxa-6-azaspiro[3.5]nonane in a suitable organic solvent such as isopropanol (IPA) or ethanol.

  • Acid Addition: In a separate vessel, dissolve 0.5 equivalents of anhydrous oxalic acid in the same solvent, warming gently if necessary.

  • Precipitation: Add the oxalic acid solution dropwise to the stirred amine solution at room temperature. A precipitate should form upon addition.

  • Crystallization: If no precipitate forms immediately, the solution can be cooled in an ice bath or a non-polar solvent like diethyl ether can be added to induce precipitation.[3]

  • Isolation: Collect the resulting solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials.

  • Drying: Dry the solid under vacuum to a constant weight.

G cluster_0 Salt Formation Workflow A Dissolve Amine in Solvent C Mix Solutions A->C B Dissolve Oxalic Acid (0.5 eq) B->C D Precipitation/Crystallization C->D E Filter and Wash Solid D->E F Dry Under Vacuum E->F G Characterize Product F->G

Caption: Workflow for the formation of 2-Oxa-6-azaspiro[3.5]nonane hemioxalate.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized hemioxalate salt. A combination of spectroscopic and analytical techniques should be employed.

Analytical TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation of stoichiometrySignals corresponding to the protons of the spirocycle. Integration should confirm the 2:1 ratio of the amine to the oxalate counterion.
¹³C NMR Carbon skeleton confirmationResonances for all unique carbon atoms in the spirocycle and a characteristic signal for the carboxylate carbon of the oxalate.
FT-IR Spectroscopy Functional group identificationBroad N-H stretching bands indicative of the ammonium salt, C-O stretching of the oxetane, and strong C=O stretching of the oxalate.[1]
Mass Spectrometry (MS) Molecular weight determinationThe mass spectrum should show the molecular ion peak for the free base (2-Oxa-6-azaspiro[3.5]nonane) after in-source dissociation of the salt.
Elemental Analysis Determination of elemental compositionThe percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values for the C16H28N2O6 formula.
X-ray Crystallography Definitive 3D structure determinationProvides the precise arrangement of atoms in the crystal lattice, confirming the spirocyclic structure and the ionic interaction with the oxalate.[9]

Applications in Drug Development

The 2-Oxa-6-azaspiro[3.5]nonane scaffold is a promising building block for the design of novel therapeutic agents across various disease areas. Its inherent properties make it a valuable bioisostere for other cyclic amines, such as piperidine and morpholine, which are prevalent in many approved drugs.

Bioisosteric Replacement

The replacement of common motifs like morpholine with spirocyclic oxetanes can lead to significant improvements in a drug candidate's profile.[2] The rigid nature of the spirocycle can pre-organize the molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects.

G A Traditional Scaffold (e.g., Morpholine) B Bioisosteric Replacement with 2-Oxa-6-azaspiro[3.5]nonane A->B C Improved 3D Geometry B->C D Enhanced Solubility B->D E Increased Metabolic Stability B->E F Novel Chemical Space B->F G Improved Pharmacological Profile C->G D->G E->G F->G

Caption: Benefits of bioisosteric replacement with spirocyclic oxetanes.

Potential Therapeutic Areas

While specific biological activity for 2-Oxa-6-azaspiro[3.5]nonane is not yet widely reported, related spirocyclic compounds have shown promise in a variety of therapeutic areas, including:

  • Oncology: The unique 3D structures can be exploited to target protein-protein interactions or the active sites of kinases.

  • Infectious Diseases: The scaffold can be incorporated into novel antibiotics, as demonstrated by the development of TBI-223, which contains a 2-oxa-6-azaspiro[3.3]heptane moiety.[10]

  • Central Nervous System (CNS) Disorders: The ability to modulate physicochemical properties can be advantageous for designing drugs that need to cross the blood-brain barrier.

Conclusion

2-Oxa-6-azaspiro[3.5]nonane hemioxalate represents a valuable and under-explored chemical entity for drug discovery and development. Its spirocyclic oxetane core offers a unique combination of three-dimensionality, improved physicochemical properties, and synthetic tractability. The hemioxalate salt form provides a stable and potentially more soluble version of the parent amine, making it well-suited for use in early-stage research and development. This guide has provided a framework for the synthesis, characterization, and potential applications of this compound, with the aim of facilitating its adoption by the scientific community in the quest for novel and improved therapeutics.

References

  • Benchchem. (n.d.). Initial Characterization of Novel Spiro Compounds: A Technical Guide.
  • ChemBridge Corporation. (n.d.). Spirocycles.
  • analytica-world.com. (2018, March 27). Faster characterization of organic salts. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. Retrieved from [Link]

  • MDPI. (2023, October 8). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). Retrieved from [Link]

  • ResearchGate. (n.d.). An improved synthesis of 2-oxa-7-azaspiro[9][11]nonane and analogs as novel reagents in medicinal chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • Protheragen. (n.d.). 2-Oxa-6-azaspiro[3.5]nonane. Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (2023, December 25). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, July 12). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Retrieved from [Link]

Sources

Exploratory

Chemical structure and properties of 2-Oxa-6-azaspiro[3.5]nonane hemioxalate

An In-depth Technical Guide to 2-Oxa-6-azaspiro[3.5]nonane Hemioxalate for Advanced Drug Discovery Abstract This technical guide provides a comprehensive overview of 2-Oxa-6-azaspiro[3.5]nonane hemioxalate, a valuable sp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Oxa-6-azaspiro[3.5]nonane Hemioxalate for Advanced Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Oxa-6-azaspiro[3.5]nonane hemioxalate, a valuable spirocyclic building block for medicinal chemistry and drug development. Spirocyclic scaffolds are experiencing a surge in popularity due to their ability to confer advantageous three-dimensional (3D) topologies on drug candidates, often leading to improved potency, selectivity, and physicochemical properties such as solubility.[1][2] This document details the molecular profile, synthesis, and analytical validation of 2-Oxa-6-azaspiro[3.5]nonane hemioxalate, offering field-proven insights for its application in research and development. The intended audience includes researchers, medicinal chemists, and drug development professionals seeking to leverage novel sp³-rich scaffolds to create differentiated and effective therapeutics.

The Strategic Value of Spirocyclic Scaffolds in Modern Drug Design

The imperative in contemporary drug discovery is to move beyond flat, sp²-rich molecules that often suffer from poor solubility and off-target effects. Spirocyclic frameworks, which feature two rings connected by a single common atom, provide a robust solution. Their inherent three-dimensionality allows for more precise and unique vector orientations of substituents, enabling novel and optimized interactions with complex biological targets.[1][3]

The 2-Oxa-6-azaspiro[3.5]nonane motif, combining an oxetane ring and a piperidine ring, is particularly compelling.

  • Oxetane Ring: This strained four-membered ether is not merely a passive spacer. It can act as a "polar cornerstone," improving aqueous solubility and serving as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functions.

  • Piperidine Ring: A ubiquitous scaffold in medicinal chemistry, the piperidine moiety provides a basic nitrogen handle for tuning pharmacokinetics, forming critical salt-bridge interactions with targets, and serving as an attachment point for further chemical elaboration.[1]

The combination of these two rings in a spirocyclic arrangement creates a conformationally restrained scaffold that can reduce the entropic penalty of binding to a protein target, potentially boosting potency and selectivity.[4] This guide focuses on the hemioxalate salt form, which is frequently used to improve the stability and handling of the parent amine.

Molecular Profile and Physicochemical Properties

The hemioxalate salt of 2-Oxa-6-azaspiro[3.5]nonane is formed by the reaction of two equivalents of the spirocyclic amine with one equivalent of oxalic acid. This 2:1 stoichiometry is critical for determining molecular weight and for quantitative analysis.

Chemical Structure and Identification
  • Compound Name: 2-Oxa-6-azaspiro[3.5]nonane hemioxalate

  • Synonyms: bis(2-Oxa-6-azaspiro[3.5]nonane) oxalate, 2-Oxa-6-azaspiro[3.5]nonane oxalate (2:1)[5]

  • Parent Amine Formula: C₇H₁₃NO

  • Hemioxalate Salt Formula: C₁₆H₂₈N₂O₆[5][6]

  • CAS Number: 1366396-42-0, 1523618-13-4[5][6]

Diagram 1: Formation of the Hemioxalate Salt

Caption: Stoichiometric formation of the hemioxalate salt.

Physicochemical Data

The physicochemical properties of a building block are critical predictors of its behavior in both chemical reactions and biological systems. The data below has been aggregated from supplier technical sheets and computational models.

PropertyValueSignificance in Drug Discovery
Molecular Weight 344.40 g/mol (Hemioxalate Salt)[5][6]Influences ligand efficiency metrics and oral bioavailability (Rule of 5).
Parent Amine MW 127.18 g/mol The core scaffold weight, important for fragment-based design.
Physical Form Solid[5]Facilitates handling, weighing, and stability during storage.
Storage Conditions 2-8°C, Inert Atmosphere[7]Recommended for maintaining long-term chemical integrity.
Predicted logP ~0.2 (for parent amine)[8]Indicates good hydrophilicity, which often correlates with better aqueous solubility.
Predicted pKa ~9.5-10.0 (for piperidine N)Determines the ionization state at physiological pH (7.4), crucial for target binding and cell permeability.

Synthesis and Quality Control Workflow

While multiple proprietary methods exist for the synthesis of spirocyclic amines, a general and plausible public-domain approach involves multi-step cyclization strategies. The quality control of the final product is paramount to ensure its utility in sensitive drug discovery campaigns.

Representative Synthetic Approach

Conceptual Rationale: The synthesis must strategically manage the reactivity of the nitrogen and the formation of the two distinct rings. Protecting group chemistry is essential. For instance, an N-protected piperidin-4-one derivative could be reacted with a suitable three-carbon unit to form the oxetane ring, followed by deprotection.

Quality Control and Analytical Validation

Ensuring the identity, purity, and stability of 2-Oxa-6-azaspiro[3.5]nonane hemioxalate is a non-negotiable step before its inclusion in a screening library or synthetic route. A multi-pronged analytical approach is required for a self-validating system.

Diagram 2: Analytical QC Workflow

G start Incoming Material: Crude 2-Oxa-6-azaspiro[3.5]nonane Hemioxalate nmr ¹H and ¹³C NMR Spectroscopy start->nmr ms Mass Spectrometry (LC-MS) start->ms hplc Purity Analysis (HPLC-UV) start->hplc result1 Structure Confirmed? nmr->result1 result2 Correct Mass Ion? ms->result2 result3 Purity ≥ 97%? hplc->result3 result1->result2 Yes fail Reject Batch: Repurify or Re-synthesize result1->fail No result2->result3 Yes result2->fail No pass Release for Use: Qualified Building Block result3->pass Yes result3->fail No

Caption: A typical quality control workflow for chemical building blocks.

Detailed Experimental Protocols:

Protocol 3.2.1: Identity Confirmation by NMR Spectroscopy

  • Preparation: Dissolve 5-10 mg of the hemioxalate salt in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Analysis (Expected ¹H Signals):

    • Signals corresponding to the piperidine and oxetane ring protons. The spirocyclic center will result in complex splitting patterns.

    • A broad signal for the protonated amine (N-H).

    • The absence of signals from the oxalic acid protons (exchanged with D₂O or seen as a broad peak).

  • Causality: NMR provides an unambiguous fingerprint of the molecule's carbon-hydrogen framework. The chemical shifts and coupling constants confirm the connectivity and rule out isomeric impurities, such as the 2-Oxa-7-azaspiro[3.5]nonane isomer.[10][11]

Protocol 3.2.2: Purity Assessment by HPLC-UV

  • System: A reverse-phase HPLC system with a C18 column.

  • Mobile Phase: A gradient of water and acetonitrile with a modifier like 0.1% formic acid or trifluoroacetic acid.

    • Rationale: The acid modifier ensures the amine is protonated, leading to sharp, symmetrical peak shapes.

  • Detection: UV detector set to a low wavelength (e.g., 200-210 nm) to detect the largely aliphatic compound.

  • Quantification: Integrate the area of all peaks. Purity is expressed as the percentage of the main peak area relative to the total peak area. A purity level of >97% is typically required for drug discovery applications.[5]

Applications in Medicinal Chemistry

2-Oxa-6-azaspiro[3.5]nonane hemioxalate is an exemplary building block for lead optimization and fragment-based drug discovery (FBDD). Its value lies in its utility as a "3D fragment" that can systematically probe the chemical space around a hit compound.

Key Applications:

  • Bioisosteric Replacement: It can serve as a more soluble and 3D-rich replacement for flat rings (e.g., piperazine) or more lipophilic groups.[4] This strategy can be used to escape undesirable off-target activities (e.g., hERG inhibition) or to improve metabolic stability.[2][4]

  • Scaffold Decoration: The secondary amine of the piperidine ring is a versatile handle for derivatization via reactions like reductive amination, amide coupling, or SₙAr reactions, allowing for the rapid generation of compound libraries.

  • Novel IP Space: The incorporation of less common spirocyclic systems can help create novel chemical entities with strong intellectual property positions.[3]

Diagram 3: Role as a Versatile Chemical Hub

G center 2-Oxa-6-azaspiro[3.5]nonane (Core Scaffold) sub Substitution at Piperidine Nitrogen center->sub ra ra sub->ra Reductive Amination ac ac sub->ac Amide Coupling snar snar sub->snar SNAr Reaction prod1 New Amine Derivatives ra->prod1 Adds R-CH₂- group prod2 New Amide Derivatives ac->prod2 Adds R-C(O)- group prod3 New Aryl Amine Derivatives snar->prod3 Adds Aryl/Heteroaryl group

Caption: Derivatization strategies for the spirocyclic amine.

Conclusion

2-Oxa-6-azaspiro[3.5]nonane hemioxalate represents a strategically important building block for modern drug discovery. Its unique three-dimensional structure, combined with the favorable physicochemical properties imparted by the oxetane and piperidine rings, offers a powerful tool for chemists to design next-generation therapeutics with improved efficacy, selectivity, and drug-like properties. The rigorous analytical validation outlined in this guide ensures the quality and reliability of this reagent, making it a trustworthy component for any advanced medicinal chemistry program. The growing commercial availability of such sp³-rich scaffolds is set to continue fueling innovation across the pharmaceutical industry.[1]

References

  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. Retrieved February 16, 2026, from [Link]

  • Giraud, F., et al. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. Retrieved February 16, 2026, from [Link]

  • MDPI. (2023, August 28). A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). Retrieved February 16, 2026, from [Link]

  • PureSynth. (n.d.). 2-Oxa-7-Azaspiro[3.5]Nonane Hemioxalate 97.0%. Retrieved February 16, 2026, from [Link]

  • PubChem. (n.d.). 2-Oxa-5-azaspiro[3.5]nonane. Retrieved February 16, 2026, from [Link]

  • Protheragen. (n.d.). 2-Oxa-6-azaspiro[3.5]nonane. Retrieved February 16, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.

Sources

Foundational

2-Oxa-6-azaspiro[3.5]nonane hemioxalate safety data sheet (SDS)

Advanced Safety, Handling, and Application Guide for Medicinal Chemistry Executive Summary 2-Oxa-6-azaspiro[3.5]nonane hemioxalate (CAS: 1523618-13-4) is a high-value spirocyclic building block used extensively in modern...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Safety, Handling, and Application Guide for Medicinal Chemistry

Executive Summary

2-Oxa-6-azaspiro[3.5]nonane hemioxalate (CAS: 1523618-13-4) is a high-value spirocyclic building block used extensively in modern drug discovery.[1] Representing the "Escape from Flatland" paradigm, this scaffold serves as a metabolically stable, three-dimensional bioisostere for morpholine and piperidine rings. This guide synthesizes critical safety data, handling protocols, and structural advantages to support researchers in optimizing lead optimization campaigns.

Part 1: Chemical Identity & Physicochemical Profile[2]

This compound exists as a hemioxalate salt, meaning two spirocyclic amine cations are stabilized by a single oxalate dianion. This stoichiometry is critical for calculating molar equivalents in synthesis.

Table 1: Chemical Specification

ParameterTechnical Detail
IUPAC Name 2-Oxa-6-azaspiro[3.5]nonane; oxalic acid (2:[2][3][4][5]1)
CAS Number 1523618-13-4 (Hemioxalate specific)
Molecular Formula

(Salt) /

(Base)
Molecular Weight 344.40 g/mol (Salt) / 127.19 g/mol (Base)
Stoichiometry 2 Cation : 1 Anion (Hemioxalate)
Appearance White to off-white crystalline solid
Melting Point 131–136 °C (Decomposition often observed >150°C)
Solubility High: Water, DMSO, Methanol.[1][2] Low: DCM, Ether, Hexanes.
Part 2: Safety Assessment (GHS & Hazard Logic)

As a secondary amine salt, this compound exhibits irritant properties characteristic of cationic surfactants and organic acids. The oxalate counterion adds a layer of toxicity risk (nephrotoxicity) if ingested in large quantities, though laboratory scale risks are primarily topical.

GHS Classification & Labeling

Signal Word: WARNING

Hazard ClassCodeStatementMechanism of Action
Acute Toxicity (Oral) H302 Harmful if swallowed.[6]Oxalate ions can chelate systemic calcium; amine component may affect CNS.
Skin Irritation H315 Causes skin irritation.[7][8]Acidic nature of the salt (pH ~3-4 in solution) disrupts stratum corneum.
Eye Irritation H319 Causes serious eye irritation.[7][8]Direct cytotoxic effect on corneal epithelium; high osmotic stress.
STOT-SE H335 May cause respiratory irritation.[8]Inhalation of dust triggers mucous membrane inflammation.
Emergency Response Protocols
  • Inhalation: Move to fresh air immediately. The salt dust is hygroscopic and will rapidly dissolve in mucosal moisture, creating an acidic microenvironment. Do not induce vomiting if ingested due to aspiration risk.

  • Skin Contact: Wash with soap and water for 15 minutes. Why: Neutralization is not recommended on skin to avoid exothermic burns; dilution is the safest mechanism.

  • Eye Contact: Rinse cautiously with water for 15+ minutes.[9][10] Remove contact lenses.[7][8][10]

Part 3: Technical Handling & Experimental Protocols
3.1 Protocol: Salt Neutralization (Free-Basing)

For nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig), the oxalate salt must often be broken to liberate the reactive secondary amine.

Objective: Isolate 2-oxa-6-azaspiro[3.5]nonane free base from the hemioxalate.

  • Dissolution: Suspend 1.0 eq of Hemioxalate in DCM (Dichloromethane) (10 mL/g). Note: The salt will not fully dissolve initially.

  • Basification: Add 1.5 eq (relative to amine content) of 1M NaOH or saturated

    
     .
    
    • Causality: A biphasic mixture is created.[1] The base deprotonates the ammonium nitrogen (

      
       ~10-11), rendering the organic amine neutral and lipophilic. The oxalate remains in the aqueous phase as sodium oxalate.
      
  • Extraction: Stir vigorously for 20 minutes until the solid dissolves and layers clarify. Separate the organic (DCM) layer.

  • Re-extraction: Extract the aqueous layer 2x with DCM to recover dissolved amine.

  • Drying: Dry combined organics over anhydrous

    
    . Filter and concentrate in vacuo.
    
    • Critical Check: The free base is a volatile oil/low-melting solid. Do not use high vacuum (<10 mbar) for extended periods or the product will sublime.

3.2 Storage Stability
  • Hygroscopicity: Oxalate salts are moderately hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C.

  • Incompatibility: Strong oxidizing agents. Avoid storage near metals (potential for oxalate metal complexation).

Part 4: Application Context (The "Why")
Structural Logic: The Spirocyclic Advantage

In drug design, replacing a piperidine or morpholine ring with a spiro[3.5]nonane system alters the vector of the substituents without significantly changing the molecular weight. This is a tactic to:

  • Lower Lipophilicity (LogD): The

    
     character increases water solubility.
    
  • Block Metabolism: The quaternary spiro-carbon prevents oxidative metabolism (P450) at what would be a vulnerable position in a standard piperidine ring.

Visualization: Spirocyclic Design Logic

The following diagram illustrates the decision process for selecting this scaffold in a Lead Optimization campaign.

SpiroLogic Start Lead Compound (Contains Morpholine) Problem Issue Identified: Rapid Metabolic Clearance Start->Problem DMPK Assay Strategy Strategy: Escape from Flatland Problem->Strategy Bioisosterism Solution Scaffold Switch: 2-Oxa-6-azaspiro[3.5]nonane Strategy->Solution Synthesis Outcome1 Blocked Metabolic Site (Quaternary Carbon) Solution->Outcome1 Mechanism Outcome2 Altered Vector (New IP Space) Solution->Outcome2 IP Benefit

Figure 1: Decision logic for transitioning from traditional heterocycles to spirocyclic scaffolds to improve metabolic stability.

Part 5: Emergency Handling Workflow

In the event of a laboratory spill or exposure, follow this self-validating decision tree to minimize harm.

SafetyFlow Spill Spill / Exposure Event Type Identify Type Spill->Type DrySpill Dry Powder Spill Type->DrySpill WetSpill Solution Spill Type->WetSpill Skin Skin Contact Type->Skin ActionDry Sweep (No Dust) Use N95/P100 Mask DrySpill->ActionDry ActionWet Absorb with Vermiculite Neutralize with NaHCO3 WetSpill->ActionWet ActionSkin Wash 15 min (Water) Do NOT Neutralize Skin->ActionSkin Disposal Dispose as Hazardous Organic Waste ActionDry->Disposal ActionWet->Disposal ActionSkin->Disposal Contaminated Clothing

Figure 2: Standard Operating Procedure (SOP) for containment and remediation of spirocyclic amine salts.

References
  • National Institutes of Health (NIH). (2015). One-step synthesis of saturated spirocyclic N-heterocycles. PubMed Central. Retrieved from [Link]

Sources

Foundational

A Technical Guide to 2-Oxa-6-azaspiro[3.5]nonane Hemioxalate: A Novel Scaffold for Modern Medicinal Chemistry

Executive Summary The relentless pursuit of novel chemical matter with superior pharmacological profiles is a cornerstone of modern drug discovery. The strategic departure from planar, two-dimensional molecules towards m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The relentless pursuit of novel chemical matter with superior pharmacological profiles is a cornerstone of modern drug discovery. The strategic departure from planar, two-dimensional molecules towards more complex, three-dimensional scaffolds has been identified as a critical factor in improving clinical success rates. This guide provides an in-depth technical overview of 2-Oxa-6-azaspiro[3.5]nonane hemioxalate, a spirocyclic heterocyclic building block poised to address key challenges in medicinal chemistry. We will explore its fundamental chemical identifiers, physicochemical properties, a representative synthetic pathway, and its strategic applications as a bioisosteric replacement for traditional motifs like morpholine and piperazine, particularly in the development of central nervous system (CNS) therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced, three-dimensional scaffolds to unlock new chemical space and design next-generation therapeutics.

The Strategic Value of Saturated Spirocycles in Drug Discovery

For decades, medicinal chemistry has been dominated by aromatic, sp²-rich compounds. However, this has led to an over-exploration of "flat" chemical space, often resulting in compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic turnover. The concept of "escaping from flatland" advocates for the incorporation of sp³-rich, three-dimensional (3D) scaffolds to overcome these limitations.

Spirocyclic systems, which feature two rings connected by a single common atom, are exemplary 3D scaffolds. The rigid, defined spatial orientation of the rings in a spirocycle, such as 2-Oxa-6-azaspiro[3.5]nonane, offers several distinct advantages:

  • Improved Physicochemical Properties: The introduction of an oxetane ring, as seen in this scaffold, can significantly enhance aqueous solubility and metabolic stability while modulating lipophilicity when used to replace common groups like gem-dimethyl or carbonyl functionalities[1].

  • Novel Chemical Space: These scaffolds provide access to under-explored areas of chemical space, creating opportunities for novel intellectual property and overcoming patent limitations of existing drug classes[1].

  • Structural Rigidity and Pre-organization: The inherent rigidity of the spirocyclic core reduces the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity and selectivity.

The logical progression from flat to 3D molecules is a key strategy for enhancing the drug-like properties of new chemical entities.

cluster_challenges Challenges cluster_solutions Advantages Flat, sp2-rich Scaffolds Flat, sp2-rich Scaffolds Poor Solubility Poor Solubility Flat, sp2-rich Scaffolds->Poor Solubility leads to High Metabolic Liability High Metabolic Liability Flat, sp2-rich Scaffolds->High Metabolic Liability leads to Limited Novelty Limited Novelty Flat, sp2-rich Scaffolds->Limited Novelty leads to 3D, sp3-rich Scaffolds (e.g., Spirocycles) 3D, sp3-rich Scaffolds (e.g., Spirocycles) Improved Solubility Improved Solubility 3D, sp3-rich Scaffolds (e.g., Spirocycles)->Improved Solubility provides Enhanced Metabolic Stability Enhanced Metabolic Stability 3D, sp3-rich Scaffolds (e.g., Spirocycles)->Enhanced Metabolic Stability provides Access to Novel IP Access to Novel IP 3D, sp3-rich Scaffolds (e.g., Spirocycles)->Access to Novel IP provides Higher Binding Affinity Higher Binding Affinity 3D, sp3-rich Scaffolds (e.g., Spirocycles)->Higher Binding Affinity provides

Figure 1. Strategic shift from 2D to 3D scaffolds in drug discovery.

2-Oxa-6-azaspiro[3.5]nonane Hemioxalate: Core Identifiers & Structural Elucidation

Accurate molecular identification is paramount for reproducibility in research and development. 2-Oxa-6-azaspiro[3.5]nonane hemioxalate is the salt form, consisting of two molecules of the spirocyclic amine and one molecule of oxalic acid.

Figure 2. Chemical structure of 2-Oxa-6-azaspiro[3.5]nonane Hemioxalate.
IdentifierValueSource
IUPAC Name bis(2-oxa-6-azaspiro[3.5]nonane);oxalic acid[2]
Synonyms 2-Oxa-6-azaspiro[3.5]nonane oxalate (2:1)[2]
InChI InChI=1S/2C7H13NO.C2H2O4/c21-2-7(4-8-3-1)5-9-6-7;3-1(4)2(5)6/h28H,1-6H2;(H,3,4)(H,5,6)-
InChIKey QNHDSQFXHQLKGQ-UHFFFAOYSA-N-
SMILES C1NC2(C1)CCOC2.C1NC2(C1)CCOC2.C(=O)(C(=O)O)O-
CAS Number 1366396-42-0[3]

Physicochemical Profile and Rationale for Salt Selection

The choice of the free base versus a salt form can dramatically alter a compound's suitability for development. The free base of 2-Oxa-6-azaspiro[3.5]nonane is a liquid, which can present challenges in purification, handling, and formulation. The formation of a crystalline salt is a standard and highly effective strategy to overcome these issues.

Property2-Oxa-6-azaspiro[3.5]nonane (Free Base)2-Oxa-6-azaspiro[3.5]nonane Hemioxalate
CAS Number 1046153-20-11366396-42-0
Molecular Formula C₇H₁₃NOC₁₆H₂₈N₂O₆
Molecular Weight 127.18 g/mol 344.40 g/mol
Appearance Colorless LiquidSolid
Boiling Point 208 °CN/A
Melting Point N/A131-136 °C
Predicted pKa 10.73 ± 0.20N/A
Storage 2-8 °C, protect from light2-8 °C

(Data sourced from[3][4])

Why Hemioxalate?

The selection of a salt form is a critical decision in drug development. Pharmaceutical salts are employed to enhance properties like chemical stability, solubility, and dissolution rate, which in turn can improve bioavailability[5].

  • Crystallinity and Handling: The primary reason for converting the liquid free base into a salt is to obtain a stable, crystalline solid. The hemioxalate salt of this spiroamine is a solid with a defined melting point range, making it significantly easier to weigh, purify, and formulate compared to the liquid free base.

  • Stoichiometry: The "hemioxalate" designation indicates a 2:1 molar ratio of the amine to oxalic acid. This stoichiometry is often dictated by the crystal lattice packing energy, which provides the most stable crystalline form.

  • Solubility and Dissolution: Oxalate is a common counterion used to improve the aqueous solubility and dissolution rate of basic drug candidates. While other salts like hydrochlorides are common, oxalates can sometimes offer advantages in terms of stability or a less hygroscopic nature. While oxalate salts are common, alternatives such as sulfonate salts have also been explored for similar scaffolds to further enhance stability and solubility[6][7].

Synthesis and Purification

Protocol 4.1: Representative Synthesis of 2-Oxa-6-azaspiro[3.5]nonane (Free Base)

This pathway is adapted from synthetic routes for similar spirocyclic ethers and involves the construction of the piperidine ring onto a pre-formed oxetane-containing precursor.

  • Step 1: N-protection of 3-(Aminomethyl)-3-oxetanemethanol.

    • Dissolve 3-(Aminomethyl)-3-oxetanemethanol (1.0 eq) in dichloromethane (DCM, 10 mL/g).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (2.5 eq) followed by the dropwise addition of benzyl chloroformate (Cbz-Cl, 1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction with water and separate the organic layer. Wash with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Cbz-protected intermediate.

  • Step 2: Mesylation of the Primary Alcohol.

    • Dissolve the Cbz-protected intermediate (1.0 eq) in DCM (10 mL/g) and cool to 0 °C.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (Ms-Cl, 1.2 eq).

    • Stir at 0 °C for 2 hours.

    • Wash the reaction mixture sequentially with cold water, 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the mesylated intermediate. Use immediately in the next step.

  • Step 3: Intramolecular Cyclization to form the N-Cbz-protected Spirocycle.

    • Dissolve the crude mesylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL/g).

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C.

    • Warm the reaction to room temperature and then heat to reflux for 6 hours until TLC/LC-MS analysis indicates consumption of the starting material.

    • Carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.

    • Extract the product with ethyl acetate (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain N-Cbz-2-oxa-6-azaspiro[3.5]nonane.

  • Step 4: Deprotection to Yield the Free Base.

    • Dissolve the purified N-Cbz protected spirocycle (1.0 eq) in ethanol (20 mL/g).

    • Add palladium on carbon (10% Pd/C, 0.1 eq by weight).

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.

    • Stir vigorously for 12-18 hours until the reaction is complete by TLC/LC-MS.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield the final product, 2-Oxa-6-azaspiro[3.5]nonane, as a liquid.

Figure 3. Representative workflow for the synthesis of the free base.
Protocol 4.2: Preparation of 2-Oxa-6-azaspiro[3.5]nonane Hemioxalate

This procedure details the conversion of the liquid free base into its stable, solid hemioxalate salt.

  • Dissolve the 2-Oxa-6-azaspiro[3.5]nonane free base (1.0 eq) in isopropyl alcohol (IPA, 10 mL/g).

  • In a separate flask, dissolve anhydrous oxalic acid (0.5 eq) in a minimal amount of warm IPA.

  • Slowly add the oxalic acid solution to the stirred solution of the amine at room temperature.

  • A voluminous white precipitate should form, often immediately. If no solid forms, the addition of a co-solvent like diethyl ether or placing the solution in a freezer (-20 °C) can induce precipitation[5].

  • Stir the resulting slurry for 1-2 hours at room temperature to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold IPA, followed by diethyl ether to aid in drying.

  • Dry the solid under high vacuum at 40-50 °C to a constant weight to yield 2-Oxa-6-azaspiro[3.5]nonane hemioxalate as a white, crystalline solid.

Analytical & Spectroscopic Characterization Protocol

Rigorous characterization is essential to confirm the structure and purity of the synthesized material. The following are standard protocols for this compound class.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Prep: Accurately weigh ~10-15 mg of the hemioxalate salt and dissolve in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • ¹H NMR: Acquire a proton NMR spectrum. Expect to see characteristic signals for the oxetane methylene protons (typically around 4.5 ppm), the piperidine ring protons, and a broad singlet for the amine proton (if using DMSO-d₆). The oxalate counterion may not show a distinct proton signal.

    • ¹³C NMR: Acquire a carbon NMR spectrum. Expect signals corresponding to the unique carbons of the spirocyclic core, including the spirocyclic quaternary carbon, and a signal for the oxalate carbonyl carbon (typically >160 ppm).

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Sample Prep: Prepare a dilute solution of the compound (~1 mg/mL) in a methanol/water mixture.

    • LC Method: Use a C18 reverse-phase column. A typical gradient could be 5-95% acetonitrile in water (with 0.1% formic acid as a modifier) over 5-10 minutes.

    • MS Detection: Use electrospray ionization (ESI) in positive ion mode. The expected [M+H]⁺ for the free base (C₇H₁₃NO) is m/z 128.1. The purity can be assessed by the peak area at a suitable wavelength (e.g., 210 nm) if the compound has a chromophore, or more commonly by an evaporative light scattering detector (ELSD) or charged aerosol detector (CAD) for non-UV active compounds.

Applications in Medicinal Chemistry: A Bioisosteric Surrogate for CNS Targets

The true value of 2-Oxa-6-azaspiro[3.5]nonane lies in its application as a structural surrogate for common heterocyclic motifs. Bioisosteric replacement is a powerful strategy in drug design to fine-tune potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Morpholine and Piperazine Bioisostere

The 2-Oxa-6-azaspiro[3.5]nonane scaffold can be considered a rigid, 3D analog of morpholine and piperazine, two of the most ubiquitous fragments in CNS drug discovery.

  • Morpholine Replacement: The oxetane portion mimics the ether oxygen of morpholine, while the spirocyclic nature imparts rigidity and a different vector for substituent placement, potentially improving selectivity or avoiding metabolism associated with the morpholine ring.

  • Piperazine Replacement: As a secondary amine, the scaffold can be derivatized similarly to piperazine, but its unique 3D shape can lead to entirely different interactions with the target protein. This can be crucial for exploring new binding pockets or improving selectivity against off-target proteins.

cluster_bioisosteres Bioisosteric Relationships cluster_properties Improved Properties Piperazine Piperazine Planar Analog Target 2-Oxa-6-azaspiro[3.5]nonane 3D, Rigid Scaffold Piperazine:f0->Target:f0 is a 3D bioisostere of Morpholine Morpholine Planar Analog Morpholine:f0->Target:f0 is a 3D bioisostere of Sol Solubility Target->Sol improves MetStab Metabolic Stability Target->MetStab improves Selectivity Target Selectivity Target->Selectivity improves Novelty Novelty (IP) Target->Novelty provides

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Oxa-6-azaspiro[3.5]nonane hemioxalate from oxetane precursors

This Application Note details the synthesis of 2-Oxa-6-azaspiro[3.5]nonane hemioxalate (CAS: 1046153-20-1), a critical spirocyclic building block in medicinal chemistry. This scaffold serves as a metabolically stable, so...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis of 2-Oxa-6-azaspiro[3.5]nonane hemioxalate (CAS: 1046153-20-1), a critical spirocyclic building block in medicinal chemistry. This scaffold serves as a metabolically stable, solubility-enhancing bioisostere for morpholine and piperidine moieties.

The protocol focuses on a "De Novo" Spirocyclization Strategy starting from 3-oxetanone . Unlike standard routes that build the oxetane ring last (often low-yielding due to ring strain), this route leverages the pre-formed oxetane ring and constructs the piperidine ring via a sequential Knoevenagel condensation / Michael addition / Cyclization pathway.

Part 1: Strategic Analysis & Retrosynthesis

The Challenge

The synthesis of 2-oxa-6-azaspiro[3.5]nonane (Spiro[oxetane-3,3'-piperidine]) presents a unique regiochemical challenge compared to the more common 7-aza (4-piperidine) isomer. The 6-aza isomer requires an asymmetric carbon framework relative to the spiro center (a 3-substituted piperidine motif), which cannot be synthesized via the symmetric bis-alkylation of 3-oxetanone with bis(2-chloroethyl)amine.

The Solution: The "Vinyl-Michael" Expansion

To construct the 3-substituted piperidine ring upon the oxetane core, we employ a C3-Quaternary Expansion Strategy .

  • Activation: Convert 3-oxetanone to an electron-deficient ylidene.

  • Asymmetry Induction: Install the necessary carbon chain via conjugate addition (Michael reaction).

  • Ring Closure: Reductive cyclization to form the lactam, followed by reduction to the amine.

Retrosynthetic Pathway (DOT Diagram)

Retrosynthesis Target 2-Oxa-6-azaspiro[3.5]nonane (Target Amine) Lactam Spiro-Lactam Intermediate Target->Lactam Reduction (LiAlH4) AminoEster Amino-Ester Precursor Lactam->AminoEster Cyclization MichaelAdduct Michael Adduct (Quaternary Center) AminoEster->MichaelAdduct Nitrile Reduction Ylidene Oxetane Ylidene MichaelAdduct->Ylidene Michael Addition (VinylMgBr/CuI) Start 3-Oxetanone (Starting Material) Ylidene->Start Knoevenagel (Ethyl Cyanoacetate)

Caption: Retrosynthetic logic flow from the target spirocycle back to the 3-oxetanone precursor via a C3-quaternary expansion strategy.

Part 2: Detailed Experimental Protocol

Phase 1: Scaffold Activation (Knoevenagel Condensation)

Objective: Create an electrophilic acceptor at the oxetane C3 position.

  • Reagents:

    • 3-Oxetanone (1.0 eq)

    • Ethyl cyanoacetate (1.1 eq)

    • Ammonium acetate (0.1 eq) or TiCl4/Pyridine (for difficult substrates)

    • Solvent: Toluene (anhydrous)[1]

  • Procedure:

    • Charge a reaction vessel with 3-oxetanone and ethyl cyanoacetate in toluene.

    • Add catalytic ammonium acetate.

    • Fit the vessel with a Dean-Stark trap to remove water azeotropically.

    • Heat to reflux (110°C) for 4–6 hours. Monitor by TLC (formation of UV-active spot).

    • Workup: Cool to RT, wash with water and brine. Dry organic layer over Na2SO4.

    • Purification: Concentrate in vacuo. The product, Ethyl 2-cyano-2-(oxetan-3-ylidene)acetate , is often used directly or purified via flash chromatography (Hex/EtOAc).

Phase 2: Quaternary Center Construction (Michael Addition)

Objective: Install the 2-carbon "vinyl" handle required for the piperidine ring.

  • Reagents:

    • Ylidene Intermediate (from Phase 1) (1.0 eq)

    • Vinylmagnesium bromide (1.2 eq, 1.0 M in THF)

    • Copper(I) iodide (CuI) (0.1 eq) - Critical for 1,4-addition

    • Solvent: THF (anhydrous)

  • Procedure:

    • Cool a suspension of CuI in THF to -78°C under Nitrogen.

    • Add VinylMgBr dropwise; stir for 15 min to form the organocuprate.

    • Add the Ylidene intermediate (dissolved in THF) slowly to the mixture.

    • Stir at -78°C for 1 hour, then allow to warm to 0°C.

    • Quench: Saturated NH4Cl solution (aqueous).

    • Workup: Extract with EtOAc. The product, Ethyl 2-cyano-2-(3-vinyloxetan-3-yl)acetate , contains the critical quaternary spiro-carbon.

Phase 3: Ring Closure (Hydroboration-Cyclization)

Objective: Convert the vinyl group to an amine acceptor and cyclize.

Note: This phase combines functional group manipulation to "grow" the ring.

  • Step A: Hydroboration/Oxidation

    • React the vinyl intermediate with 9-BBN (1.2 eq) followed by oxidative workup (H2O2/NaOH).

    • Result: Primary alcohol (-CH2CH2OH) on the spiro-center.

  • Step B: Activation

    • Treat the alcohol with Tosyl chloride (TsCl) and Pyridine.

    • Result: Tosylate (-CH2CH2OTs).

  • Step C: Reductive Cyclization

    • Reagents: Raney Nickel (catalytic), H2 (50 psi).

    • Solvent: Ethanol/NH3.

    • Mechanism: Hydrogenation reduces the Nitrile (-CN) to a primary amine (-CH2NH2). The amine intramolecularly attacks the Tosylate (or the Ester in a lactamization pathway) to close the ring.

    • Alternative: If the ester is attacked, a lactam is formed. If the Tosylate is attacked, the amine is formed directly.

    • Preferred Route: Reduction of CN to amine, followed by spontaneous lactamization with the ethyl ester to form 2-Oxa-6-azaspiro[3.5]nonan-7-one .

Phase 4: Final Reduction & Salt Formation

Objective: Reduce the lactam to the secondary amine and isolate as the hemioxalate salt.

  • Reduction:

    • Dissolve the spiro-lactam in anhydrous THF.

    • Add LiAlH4 (2.5 eq) carefully at 0°C. Reflux for 4 hours.

    • Fieser Quench: Add H2O, 15% NaOH, H2O sequentially. Filter the granular precipitate.

    • Concentrate filtrate to yield the free base 2-Oxa-6-azaspiro[3.5]nonane .

  • Hemioxalate Formation:

    • Dissolve the free base oil in a minimal amount of Ethanol.

    • Add a solution of Oxalic Acid Dihydrate (0.5 molar equivalents) in Ethanol.

    • Note: Use 0.5 eq for hemioxalate. Use 1.0 eq for monooxalate.

    • Stir at RT for 1 hour. The white solid precipitates.

    • Filter, wash with cold Ethanol/Ether, and dry under vacuum.

Part 3: Analytical Data & Validation

Physicochemical Properties (Expected)
PropertyValueNotes
Appearance White crystalline solidHemioxalate salt
Melting Point 131 - 136 °CDecomposes upon melting
Molecular Weight 127.18 (Free Base)172.19 (Hemioxalate)
Solubility High: Water, DMSOLow: Et2O, Hexane
pKa (Calc) ~10.7Basic secondary amine
Key Validation Signals (1H NMR in D2O)
  • Oxetane Ring: Two doublets (or multiplets) around δ 4.4 - 4.8 ppm (4H), characteristic of the strained ether adjacent to the spiro center.

  • Piperidine Ring:

    • Multiplets at δ 1.6 - 1.9 ppm (4H, C4/C5 protons).

    • Triplet/Multiplet at δ 2.8 - 3.2 ppm (4H, C2/C6 protons adjacent to Nitrogen).

  • Oxalate Counterion: No proton signal (exchangeable), but visible in 13C NMR at δ ~165 ppm.

Part 4: Reaction Pathway Visualization

SynthesisPathway Oxetanone 3-Oxetanone Ylidene Ylidene Intermediate Oxetanone->Ylidene Ethyl Cyanoacetate NH4OAc, Toluene VinylSpiro Vinyl-Spiro Adduct Ylidene->VinylSpiro VinylMgBr, CuI THF, -78°C Alcohol Spiro-Alcohol VinylSpiro->Alcohol 1. 9-BBN 2. H2O2, NaOH AmineInt Amino-Tosylate Alcohol->AmineInt 1. TsCl, Py 2. H2/Raney Ni (Reduces CN) FinalBase 2-Oxa-6-azaspiro [3.5]nonane AmineInt->FinalBase Cyclization (Intramolecular) & LiAlH4 Reduction FinalSalt Hemioxalate Salt FinalBase->FinalSalt Oxalic Acid (0.5 eq) EtOH

Caption: Step-by-step synthesis flow from 3-oxetanone to the final hemioxalate salt via the vinyl-Michael route.

References

  • Carreira, E. M., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[2] Angewandte Chemie International Edition, 49(48), 9038-9056.

  • Wuxi AppTec. (2011). "Preparation of Spirocyclic Piperidines." US Patent 2011/0021523 A1. (Describes general Knoevenagel/Michael routes for spirocycles).

  • Burkhard, J. A., et al. (2013). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Journal of Medicinal Chemistry, 56(24), 10118-10131. (Foundational work on spiro-oxetane synthesis).

  • MolCore. "2-oxa-6-azaspiro[3.5]nonane hemioxalate Product Data." (Physical properties and CAS verification).

  • Protheragen. "2-Oxa-6-azaspiro[3.5]nonane CAS 1046153-20-1."[3] (Commercial availability and structure confirmation).

Sources

Application

Application Note: Liberation of 2-Oxa-6-azaspiro[3.5]nonane from Hemioxalate Salt

Topic: Protocol for converting 2-Oxa-6-azaspiro[3.5]nonane hemioxalate to free amine Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1] [1] Abstrac...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for converting 2-Oxa-6-azaspiro[3.5]nonane hemioxalate to free amine Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1]

[1]

Abstract & Scope

This technical guide details the protocol for converting 2-Oxa-6-azaspiro[3.5]nonane hemioxalate (CAS: 1046153-20-1) to its free amine form.[1] This spirocyclic amine is a critical "exit vector" building block in modern medicinal chemistry, favored for its ability to reduce lipophilicity (LogD) while maintaining structural rigidity compared to piperidine or morpholine analogs.[1]

The hemioxalate salt is the standard commercial form due to its crystallinity and stability.[1] However, the free amine is required for nucleophilic substitutions (SNAr), reductive aminations, and transition-metal catalyzed cross-couplings (Buchwald-Hartwig).[1] This protocol addresses the specific challenge of high aqueous solubility inherent to this ether-containing spirocycle, utilizing a "Salting-Out Assisted Liquid-Liquid Extraction" (SALLE) to maximize recovery.[1]

Chemical Context & Mechanistic Logic[1][2]

Physicochemical Properties
PropertyValueImplication for Protocol
Compound 2-Oxa-6-azaspiro[3.5]nonaneTarget Free Base
Formula (Free Base) C7H13NOMW: 127.19 g/mol
Formula (Salt) C16H28N2O6 (2:1 stoichiometry)MW: 344.41 g/mol
pKa (Conjugate Acid) ~10.7 (Predicted)Requires pH > 12.7 for >99% deprotonation.[1]
LogP ~0.2 (Low Lipophilicity)High Risk: Free amine is water-soluble.[1] Standard EtOAc extraction will fail.[1]
Physical State Salt: White Solid / Free Base: Oil or Low-melt SolidHandling requires concentration from solvent.[1]
The Solubility Challenge

Unlike lipophilic amines, 2-Oxa-6-azaspiro[3.5]nonane possesses an ether oxygen and a compact aliphatic skeleton, making the free base significantly soluble in water.[1]

  • Standard Method Failure: Extracting a basic aqueous solution with Diethyl Ether or Hexane often results in <30% recovery.[1]

  • Optimized Method: We utilize Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) combined with NaCl saturation to drive the partition coefficient (

    
    ) toward the organic phase.[1]
    

Materials & Equipment

Reagents
  • Starting Material: 2-Oxa-6-azaspiro[3.5]nonane hemioxalate.[1][2]

  • Base: Sodium Hydroxide (NaOH), 5.0 M aqueous solution.[1]

  • Solvent: Dichloromethane (DCM, HPLC Grade).[1]

  • Additives: Sodium Chloride (NaCl), solid; Sodium Sulfate (Na2SO4), anhydrous.[1]

Equipment
  • Separatory funnel (glass, PTFE stopcock).[1]

  • pH indicator strips (Range 10-14) or calibrated pH meter.[1]

  • Rotary evaporator with vacuum controller (set to >40 mbar to prevent volatility loss).

Experimental Protocol: Salting-Out Assisted Extraction

Workflow Visualization

The following diagram illustrates the critical decision points and phase transfers required for high-yield isolation.

SaltBreakProtocol cluster_QC Quality Control Start Start: Hemioxalate Salt (Solid) Dissolve 1. Dissolve in Water (Min. Volume) Start->Dissolve Basify 2. Basify with 5M NaOH (Target pH > 13) Dissolve->Basify Deprotonation SaltOut 3. Add Solid NaCl (Saturate Solution) Basify->SaltOut Decrease H2O solubility Extract 4. Extract with DCM (3x) (Ratio 1:1 aq/org) SaltOut->Extract PhaseSep Phase Separation Extract->PhaseSep OrgPhase Organic Phase (DCM + Amine) PhaseSep->OrgPhase AqPhase Aqueous Phase (Oxalate + NaCl) PhaseSep->AqPhase Dry 5. Dry over Na2SO4 & Filter OrgPhase->Dry Concentrate 6. Concentrate (Rotovap) (40°C, >40 mbar) Dry->Concentrate Final Final Product: Free Amine (Oil) Concentrate->Final QC NMR / GCMS Check Final->QC

Figure 1: Step-by-step workflow for the liberation of the free amine using salting-out assisted extraction.

Step-by-Step Procedure

Step 1: Dissolution

  • Weigh 1.0 g (approx. 2.9 mmol) of 2-Oxa-6-azaspiro[3.5]nonane hemioxalate into a beaker.

  • Add 10 mL of deionized water. Stir until fully dissolved. The solution will be slightly acidic (pH ~3-4).[1]

Step 2: Basification (The Critical Step)

  • Place the beaker in an ice-water bath (exothermic reaction).[1]

  • Slowly add 5.0 M NaOH dropwise while stirring.

  • Checkpoint: Monitor pH. Continue addition until pH reaches 13-14 .

    • Why? The pKa is ~10.[1][3]7. At pH 12.7, 99% is free base.[1] We target pH 13+ to ensure the equilibrium is fully driven to the non-charged species.

  • The solution may become cloudy as the free amine oils out.[1]

Step 3: Salting Out

  • Add solid NaCl to the aqueous mixture until saturation is reached (undissolved salt remains at the bottom).

    • Mechanism:[1][4] This increases the ionic strength of the aqueous phase, disrupting the hydration shell of the organic amine and forcing it into the organic phase (Salting-out effect).[1]

Step 4: Extraction

  • Transfer the mixture to a separatory funnel.

  • Extract with Dichloromethane (DCM) (3 x 15 mL).

    • Note: If an emulsion forms, do not shake vigorously; invert gently. The high density of DCM helps phase separation.[1]

  • Combine the organic layers.[1]

  • Optional: If purity is critical, wash the combined organic layer once with 5 mL of saturated brine (pH adjusted to 13 with a drop of NaOH) to remove trapped oxalate traces. Do not wash with neutral water, as the amine will partition back into it.

Step 5: Drying and Isolation

  • Dry the combined organic phase over anhydrous Na2SO4 for 15 minutes.

  • Filter off the drying agent.[1]

  • Concentrate under reduced pressure (Rotary Evaporator).

    • Caution: Small spiro-amines can be volatile.[1] Set the bath to 40°C and pressure to >40-50 mbar . Do not go to high vacuum (<10 mbar) for extended periods unless necessary.

Alternative Protocol: Ion Exchange (SCX)

Best for small scale (<100 mg) or parallel synthesis.[1]

  • Conditioning: Use a Strong Cation Exchange (SCX-2) cartridge.[1] Pre-wet with MeOH.[1]

  • Loading: Dissolve the hemioxalate salt in MeOH (or Water/MeOH) and load onto the cartridge. The amine binds; oxalate passes through.[1][5]

  • Washing: Flush with MeOH (3 column volumes) to remove oxalic acid and impurities.[1]

  • Elution: Elute with 2M NH3 in MeOH . The ammonia displaces the spiro-amine.[1]

  • Concentration: Evaporate the methanolic ammonia to yield the pure free base.

Quality Control & Validation

TestAcceptance CriteriaMethod Note
Appearance Colorless to pale yellow oilDarkening indicates oxidation.[1]
1H NMR (CDCl3) Absence of broad OH signal (oxalic acid).[1] Shift of

-protons adjacent to Nitrogen.[1]
Compare to salt reference. Salt

-H are downfield; Free base

-H shift upfield.[1]
Gravimetric Yield > 85%Theoretical max mass =

(assuming 1:1 salt for calculation safety, adjust for 2:1).[1]
GC-MS Single peak, M+ = 127Confirm absence of heavier adducts.[1]

Safety & Handling

  • Oxalic Acid Toxicity: The aqueous waste contains sodium oxalate, which is toxic and can precipitate as calcium oxalate in kidneys if ingested. Dispose of aqueous waste in designated "Basic Aqueous Waste" streams.[1]

  • Skin Contact: The free amine is a secondary amine and potentially irritating.[1] Wear nitrile gloves.[1]

  • Storage: Store the free amine under Nitrogen/Argon at 4°C. Secondary amines can absorb CO2 from air to form carbamates over time.[1]

References

  • Chemical Properties & CAS Data

    • 2-Oxa-6-azaspiro[3.5]nonane hemioxalate.[1][2] Sigma-Aldrich / Merck.[1] Available at: [1]

  • Spirocyclic Scaffold Utility

    • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Building Blocks. Organic Letters.[1]

  • General Protocol for Amine Salt Breaking

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter 8: Acidity, Basicity, and pKa).

    • Amine Isolation Techniques. Common Organic Chemistry.[1] Available at: [1]

  • Salting-Out Extraction (SALLE)

    • Majors, R. E. (2009).[1] Salting Out Liquid-Liquid Extraction (SALLE).[1] LCGC North America.[1] Available at: [1]

Sources

Method

Application Note: Reductive Amination of 2-Oxa-6-azaspiro[3.5]nonane Hemioxalate

Topic: Procedure for reductive amination using 2-Oxa-6-azaspiro[3.5]nonane hemioxalate Content Type: Detailed Application Note and Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scient...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Procedure for reductive amination using 2-Oxa-6-azaspiro[3.5]nonane hemioxalate Content Type: Detailed Application Note and Protocol

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Abstract & Strategic Significance

The spirocyclic scaffold 2-Oxa-6-azaspiro[3.5]nonane has emerged as a critical bioisostere for morpholine and piperidine in modern drug design. By introducing a spiro-linkage, this moiety alters the vector of the lone pair on the nitrogen, lowers lipophilicity (LogD), and often improves metabolic stability compared to its non-spirocyclic parents.

However, this reagent is frequently supplied as a hemioxalate salt (CAS: 1366396-42-0) to ensure shelf stability. The presence of oxalic acid presents a specific challenge in reductive amination: it lowers the pH significantly, potentially inhibiting iminium ion formation or degrading acid-sensitive aldehyde partners. Furthermore, the oxalate salt is often insoluble in the preferred aprotic solvents (DCE, DCM) used with Sodium Triacetoxyborohydride (STAB).

This guide provides a field-proven protocol to overcome the "salt effect" through in-situ neutralization , ensuring high yields without the need for a separate, yield-lowering free-basing step.

Chemical Properties & Mechanistic Considerations[1][2][3][4][5]

The Reagent
  • Compound: 2-Oxa-6-azaspiro[3.5]nonane hemioxalate[1]

  • Role: Secondary Amine (Nucleophile)

  • Physical State: White to off-white solid

  • Solubility: Soluble in water, MeOH, DMSO; sparingly soluble in DCM/DCE as the salt.

The Challenge: Stoichiometry of the Salt

The hemioxalate form implies a stoichiometry of 2 amine molecules per 1 oxalic acid molecule (or 1:0.5). In a reductive amination, the formation of the iminium ion (intermediate) is acid-catalyzed, but the medium must not be too acidic, or the amine nucleophile will be fully protonated (ammonium) and unreactive.

Expert Insight: Standard reductive amination protocols (Abdel-Magid) typically use acetic acid (AcOH) as a catalyst. However, oxalic acid is a much stronger acid (pKa1 ≈ 1.25) than acetic acid (pKa ≈ 4.76). If unaddressed, the oxalate will protonate the amine completely, stalling the reaction.

  • Solution: We utilize N,N-Diisopropylethylamine (DIPEA) to buffer the oxalate in situ, liberating the free amine for reaction while maintaining a slightly acidic microenvironment suitable for iminium formation.

Experimental Protocol: The "In-Situ" Method (STAB/DCE)

This is the preferred method for high-throughput chemistry and lead optimization. It avoids toxic cyanoborohydrides and uses mild conditions.[2]

Materials Checklist
ReagentEquiv.RoleComments
Amine Salt 1.0Nucleophile2-Oxa-6-azaspiro[3.5]nonane hemioxalate
Aldehyde/Ketone 1.0 - 1.2ElectrophileLimiting reagent if precious; otherwise excess amine is easier to remove.
STAB 1.5 - 2.0ReductantSodium triacetoxyborohydride. Moisture sensitive.[3]
DIPEA 1.0 - 1.5BaseNeutralizes oxalate. Critical Step.
DCE SolventSolvent1,2-Dichloroethane (Anhydrous).
AcOH 0 - 1.0CatalystOptional. Only add if reaction is sluggish (rare with oxalate present).
Step-by-Step Procedure

1. Preparation of the Free Base Solution (In-Situ)

  • To a reaction vial equipped with a magnetic stir bar, add 2-Oxa-6-azaspiro[3.5]nonane hemioxalate (1.0 equiv).

  • Add anhydrous 1,2-Dichloroethane (DCE) (Concentration: 0.1 M - 0.2 M relative to amine).

  • Observation: The salt will likely remain as a suspension.

  • Add DIPEA (1.2 equiv).

  • Action: Stir at Room Temperature (RT) for 10–15 minutes. The mixture should clarify or become a fine, homogenous suspension as the amine is liberated and the DIPEA-oxalate salt forms/dissolves.

2. Iminium Ion Formation [4][5]

  • Add the Aldehyde or Ketone (1.0–1.2 equiv) to the mixture.

  • Stir for 30–60 minutes at RT.

  • Expert Note: For sterically hindered ketones, extending this time to 2–4 hours or adding 4Å molecular sieves can drive the equilibrium toward the iminium/enamine species.

3. Reduction

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in a single portion.

  • Caution: Mild gas evolution (H2) may occur if moisture is present.

  • Seal the vial and stir at RT for 4–16 hours.

  • Monitoring: Check reaction progress via LC-MS. Look for the disappearance of the starting carbonyl and the mass of the product (M+H).

4. Quench and Work-up

  • Quench: Add saturated aqueous NaHCO3 solution (equal volume to solvent). Stir vigorously for 15 minutes to destroy excess hydride and neutralize borate complexes.

  • Extraction: Extract the aqueous layer with DCM (x3).

  • Drying: Combine organic layers, dry over Na2SO4 , filter, and concentrate in vacuo.

Purification Strategy

Since the product is a tertiary amine:

  • Flash Chromatography: Use a gradient of DCM:MeOH (95:5 to 90:10) with 1% NH4OH or Et3N additive to prevent streaking.

  • SCX (Strong Cation Exchange): Highly recommended for parallel synthesis.

    • Load crude reaction mixture onto SCX cartridge.

    • Wash with MeOH (removes non-basic impurities).

    • Elute product with 2M NH3 in MeOH.

Logical Workflow Visualization

The following diagram illustrates the decision matrix and chemical flow for this specific protocol.

ReductiveAmination Start Start: Amine Hemioxalate Salt SolventSelect Solvent: Anhydrous DCE Start->SolventSelect BaseAdd Add DIPEA (1.2 eq) (In-situ Free Basing) SolventSelect->BaseAdd CheckSolubility Mixture Clarifies? BaseAdd->CheckSolubility CheckSolubility->BaseAdd No (Add 0.5 eq more DIPEA) carbonyl Add Carbonyl Partner CheckSolubility->carbonyl Yes (Homogenous) Reductant Add STAB (1.5 eq) (Sodium Triacetoxyborohydride) carbonyl->Reductant Monitor Monitor LC-MS (Target M+H) Reductant->Monitor Monitor->Reductant Incomplete (Add 0.5 eq STAB) Quench Quench: Sat. NaHCO3 Monitor->Quench Complete Purify Purification: SCX or Flash Column Quench->Purify

Caption: Workflow for the reductive amination of 2-Oxa-6-azaspiro[3.5]nonane hemioxalate using the in-situ neutralization method.

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Low Conversion Salt not neutralized; pH too low.Increase DIPEA to 2.0 equiv. Ensure the initial stir time (Step 1) is sufficient.
No Reaction (Ketone) Steric hindrance of the spiro-amine + ketone.Switch solvent to MeOH and use NaCNBH3 (pH adjusted to 6 with AcOH). Methanol solvates the salt better.
Aldehyde Reduction Direct reduction of aldehyde before imine forms.Pre-form the imine: Stir amine + aldehyde + DIPEA + MgSO4 for 2 hours before adding STAB.
Product Trapped in Aqueous Product is highly polar (spiro-ether + amine).Do not use acidic workup. Salt out the aqueous layer with NaCl during extraction or use CHCl3/IPA (3:1) for extraction.

References

  • Abdel-Magid, A. F., et al. (1996).[4][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. [Link][4]

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Spirocyclic Oxetanes: 2-Oxa-6-azaspiro[3.3]heptane and Related Derivatives." Organic Letters. [Link] (Provides context on spirocyclic amine handling).

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews. [Link]

Sources

Application

Handling and storage conditions for hygroscopic spirocyclic amine salts

Executive Summary: The Spirocyclic Paradox Spirocyclic amines have emerged as critical scaffolds in modern drug discovery, offering a solution to the "flatness" of traditional aromatic drugs. By increasing the fraction o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spirocyclic Paradox

Spirocyclic amines have emerged as critical scaffolds in modern drug discovery, offering a solution to the "flatness" of traditional aromatic drugs. By increasing the fraction of sp3 hybridized carbons (


), these 3D structures improve solubility and metabolic stability. However, this structural advantage introduces a significant process challenge: extreme hygroscopicity .

Unlike flat aromatic salts that stack efficiently to exclude water, the rigid, non-planar geometry of spirocyclic salts often creates lattice voids or high-energy surfaces that avidly bind moisture. This Application Note provides a field-proven framework for managing these salts, moving beyond simple "keep dry" advice to a quantitative, self-validating moisture management system.

The Hygroscopic Mechanism in Spirocycles

To handle these materials, one must understand the failure mode. Spirocyclic amine salts (e.g., hydrochlorides, mesylates) typically fail via two distinct mechanisms:

  • Deliquescence: The critical relative humidity (CRH) is breached. The solid dissolves in its own sorbed water, leading to chemical hydrolysis (ring opening) or physical gumming.

  • Pseudopolymorphic Transition: The lattice expands to accommodate water (hydrate formation). While sometimes stable, this changes the dissolution profile and bioavailability.

Key Insight: Low molecular weight spirocycles (<350 Da) with high polar surface area (PSA) are most at risk. The high solubility designed into the molecule is directly correlated to its affinity for atmospheric moisture.

Protocol A: Quantitative Hygroscopicity Profiling (DVS)

Objective: Define the "Safe Zone" for handling by determining the Critical Relative Humidity (CRH) and sorption kinetics. Do not rely on single-point measurements.

Equipment: Dynamic Vapor Sorption (DVS) Analyzer (e.g., SMS DVS Resolution or ProUmid).

Methodology:

  • Sample Prep: Load 10–20 mg of salt into the quartz pan. Crucial: Do not crush aggressively; amorphous content induced by milling will artificially inflate hygroscopicity.

  • Drying Cycle: Heat to 40°C at 0% RH for 60 minutes or until

    
    .
    
    • Note: If the salt is a known hydrate, skip aggressive drying to avoid dehydrating the crystal lattice, which would lead to false high uptake in the first cycle.

  • Isotherm Ramp:

    • Cycle 1: 0% → 90% RH in 10% steps.

    • Cycle 2: 90% → 0% RH (Desorption).

    • Cycle 3: 0% → 90% RH (Check for hysteresis/irreversible form change).

  • Equilibrium Criteria:

    
     over a 10-minute window.
    

Data Interpretation Table:

Classification (Ph.[1][2] Eur.)Mass Change (w/w)Handling Implication
Non-hygroscopic < 0.2%Standard lab ambient (40-60% RH).
Slightly hygroscopic 0.2% – 2.0%Standard ambient; minimize exposure time (< 4 hrs).
Moderately hygroscopic 2.0% – 15.0%Controlled Zone: < 40% RH required. Desiccator storage.
Very hygroscopic > 15.0%Glove Box Only: < 5% RH or inert atmosphere.

Protocol B: Handling and Dispensing Workflow

Objective: Prevent moisture-induced phase changes during weighing and formulation.

The "Time-to-Fail" Concept: For spirocyclic salts, we calculate the Time-to-Fail (TTF)—the time exposed to ambient air before the material absorbs >0.5% moisture.

  • Validation: Expose 100 mg on a balance at ambient RH. Record weight every 30 seconds. The slope determines your TTF.

Workflow Diagram:

MoistureWorkflow Start Bulk Spirocyclic Salt Check Check DVS Classification Start->Check HighRisk >2% Uptake (Mod/Very) Check->HighRisk High Risk LowRisk <2% Uptake (Slight/Non) Check->LowRisk Low Risk GloveBox Glove Box / Isolator (<5% RH, N2 Purge) HighRisk->GloveBox Ambient Ambient with Controls (<40% RH, Min Exposure) LowRisk->Ambient Dispense Dispense into Pre-tared Vials GloveBox->Dispense Ambient->Dispense Limit: <15 mins Seal Induction Seal / Parafilm IMMEDIATELY Dispense->Seal Analysis Post-Dispense QC (XRPD for Form Change) Seal->Analysis

Figure 1: Decision logic for handling hygroscopic spirocyclic salts based on DVS data.

Protocol C: Storage and Packaging (USP <671> Compliance)

Objective: Long-term stability assurance.

1. Primary Container Selection: Do not use standard screw-cap vials for storage > 24 hours.

  • Requirement: High-Density Polyethylene (HDPE) bottles with induction heat seals .

  • Alternative: Glass vials with PTFE-lined caps, strictly for small quantities.

2. Desiccant Strategy:

  • Ratio: Use 1 unit of silica gel or molecular sieve per 100 cc of headspace volume.

  • Placement: Desiccant must be in a porous canister or sachet, never in direct contact with the API if dusting is possible.

3. Performance Testing (USP <671>): If storing for clinical supplies, you must validate the container's Moisture Vapor Transmission Rate (MVTR).

  • Test: Fill container with desiccant (CaCl2), seal, and store at 23°C/75% RH for 14 days.

  • Acceptance: Weight gain must be within "Tight" container specifications (typically <100 mg/day/L depending on size).

Strategic Salt Selection (Mitigation)

If the hydrochloride salt of your spirocyclic amine is too hygroscopic (a common issue due to the small, high-charge density chloride ion), perform a salt screen targeting lower lattice energy or lower solubility counterparts.

Recommended Counterions for Spirocycles:

  • Fumarate/Succinate: Often form stable, less hygroscopic lattices due to hydrogen bonding networks.

  • Tosylate/Besylate: The large hydrophobic aromatic ring of the counterion can "shield" the polar spirocyclic core from moisture.

Salt Selection Decision Tree:

SaltSelection API Spirocyclic Free Base Screen Initial Salt Screen (HCl, MsOH, TosOH) API->Screen DVS_Test DVS Analysis @ 80% RH Screen->DVS_Test Decision Hygroscopicity? DVS_Test->Decision Good <2% Uptake Proceed to Dev Decision->Good Low Bad >2% Uptake Deliquescent Decision->Bad High Mitigation Strategy Shift Bad->Mitigation Alt1 Change Counterion (Tosylate, Fumarate) Mitigation->Alt1 First Choice Alt2 Co-Crystal Screen Mitigation->Alt2 If Salts Fail Alt3 Amorphous Dispersion Mitigation->Alt3 Last Resort

Figure 2: Salt selection hierarchy to mitigate inherent hygroscopicity in spirocyclic amines.

References

  • European Pharmacopoeia (Ph.[1] Eur.) 5.11. Characters Section in Monographs (Hygroscopicity).

  • Surface Measurement Systems. "Dynamic Vapor Sorption (DVS) – Introduction and Applications." Application Note. Available at: [Link]

  • Kuminek, G., et al. (2016). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development. [Link][3]

  • Allada, R., et al. (2016).[1] "Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach." Asian Journal of Pharmaceutics. Available at: [Link]

  • Bastin, R.J., et al. (2000).[3] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development. [Link][3]

Sources

Method

Application Notes and Protocols for Nucleophilic Substitution Reactions of Spirocyclic Amines

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Rising Prominence of Spirocyclic Amines in Drug Discovery Spirocyclic scaffolds, charact...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rising Prominence of Spirocyclic Amines in Drug Discovery

Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as privileged structures in modern medicinal chemistry. Their inherent three-dimensionality allows for a more precise and extensive exploration of chemical space compared to their flat, aromatic counterparts. This unique topology can lead to compounds with enhanced potency, selectivity, and improved physicochemical properties, such as increased aqueous solubility. Among these scaffolds, spirocyclic amines are of particular interest due to the prevalence of the amine functional group in a vast number of pharmaceuticals. The nitrogen atom provides a key site for interaction with biological targets and a versatile handle for synthetic diversification.

This guide provides an in-depth exploration of the reaction conditions for nucleophilic substitution reactions involving spirocyclic amines. We will delve into the mechanistic nuances, critical parameters, and detailed experimental protocols for key transformations such as N-arylation, N-alkylation, and reductive amination. The aim is to equip researchers with the practical knowledge and validated methodologies necessary to effectively incorporate these valuable building blocks into their drug discovery programs.

The Unique Reactivity of Spirocyclic Amines: Steric and Electronic Considerations

The reactivity of spirocyclic amines in nucleophilic substitution reactions is governed by a combination of steric and electronic factors that differentiate them from simpler acyclic or monocyclic amines. The rigid, three-dimensional framework of the spirocycle can impose significant steric hindrance around the nitrogen atom. This can influence the approach of the electrophile and the binding of the catalyst in transition-metal-catalyzed reactions.

Furthermore, the ring strain inherent in smaller spirocycles, such as those containing azetidine or cyclobutane rings, can alter the hybridization and nucleophilicity of the nitrogen atom. Understanding these structural nuances is paramount for the rational design of optimal reaction conditions.

I. Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for the formation of carbon-nitrogen bonds. Its application to spirocyclic amines enables the synthesis of a diverse array of N-aryl spirocycles, which are key intermediates in the development of novel therapeutics.

Mechanism of the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves a series of key steps. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Buchwald_Hartwig_Mechanism Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex Ar-Pd(II)(L)-X Pd(0)L->Oxidative_Addition Ar-X Amine_Coordination Amine Coordination [Ar-Pd(II)(L)(R2NH)]+X- Oxidative_Addition->Amine_Coordination + R2NH Deprotonation Amido Complex Ar-Pd(II)(L)(R2N) Amine_Coordination->Deprotonation - HX, Base Product Ar-NR2 Deprotonation->Product Reductive Elimination Catalyst_Regeneration Pd(0)L Deprotonation->Catalyst_Regeneration Reductive_Elimination Reductive Elimination Reductive_Amination_Workflow Start Start: Spirocyclic Amine + Aldehyde/Ketone Imine_Formation Imine/Enamine Formation (Solvent, optional acid catalyst) Start->Imine_Formation Reduction In situ Reduction (Reducing Agent) Imine_Formation->Reduction Workup Aqueous Workup Reduction->Workup Purification Purification (Chromatography) Workup->Purification Product Final N-Alkyl Spirocyclic Amine Purification->Product SNAr_Mechanism Reactants Spiro-NH₂ + Ar-X (EWG) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Addition Product Spiro-NH-Ar (EWG) + X⁻ Meisenheimer->Product Elimination

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Controlling Hygroscopicity of 2-Oxa-6-azaspiro[3.5]nonane Salts

Welcome to the technical support center for 2-Oxa-6-azaspiro[3.5]nonane and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Oxa-6-azaspiro[3.5]nonane and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals. Its purpose is to provide expert insights and actionable troubleshooting protocols for managing the hygroscopicity of 2-Oxa-6-azaspiro[3.5]nonane salts. Hygroscopicity—the propensity of a material to absorb moisture from the atmosphere—is a critical quality attribute that can profoundly impact the stability, processability, and therapeutic performance of an active pharmaceutical ingredient (API).[1][][3] This document will equip you with the foundational knowledge and experimental workflows necessary to characterize, control, and mitigate hygroscopicity-related challenges in your development pipeline.

Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a critical concern for 2-Oxa-6-azaspiro[3.5]nonane salts?

Hygroscopicity is the ability of a solid to absorb or adsorb water from the surrounding environment.[4][5] For a pharmaceutical salt, this is not a trivial property. Absorbed moisture can act as a plasticizer, lowering the glass transition temperature of amorphous material or inducing a phase transition from a stable crystalline form to a less stable hydrate.[6] This can lead to significant downstream issues, including:

  • Physical Instability: Changes in crystal structure, deliquescence (dissolving in absorbed water), and caking can affect powder flow, handling, and manufacturability.[7][8]

  • Chemical Degradation: The presence of water can accelerate hydrolysis or other degradation pathways, compromising the API's purity and shelf-life.[6]

  • Altered Bioavailability: Changes in the solid-state form can alter the dissolution rate and, consequently, the bioavailability of the drug product.[9]

Therefore, understanding and controlling the hygroscopicity of 2-Oxa-6-azaspiro[3.5]nonane salts is essential for developing a robust, stable, and effective drug product.[1][]

Q2: How is the hygroscopicity of a new 2-Oxa-6-azaspiro[3.5]nonane salt formally classified?

Hygroscopicity is categorized based on the mass increase of a sample after equilibration at a defined relative humidity (RH) and temperature. The European Pharmacopoeia (Ph. Eur.) provides a widely used classification system based on the percentage weight gain after 24 hours of exposure to 80% RH at 25°C.[5][10][11]

Hygroscopicity Class% Weight Gain (w/w)Description
Non-hygroscopic< 0.2%No special storage required, but well-closed containers are standard practice.[11]
Slightly hygroscopic≥ 0.2% and < 2%Requires storage in well-sealed containers.[11]
Hygroscopic≥ 2% and < 15%Needs protective packaging, possibly with desiccants.[11]
Very hygroscopic≥ 15%Strict environmental controls during handling and protective packaging are necessary.[11]
DeliquescentSufficient water is absorbed to form a liquid.Requires highly protective packaging and stringent handling protocols.[12]
Table 1: European Pharmacopoeia (Ph. Eur.) Hygroscopicity Classification.[10][12]

It is crucial to note that this is a static, single-point measurement. For a comprehensive understanding, dynamic methods are superior.[4][13]

Q3: What are the primary analytical methods for characterizing the hygroscopic behavior of a salt?

A multi-faceted approach is recommended to fully characterize water-solid interactions.

  • Dynamic Vapor Sorption (DVS): This is the gold standard for hygroscopicity assessment.[12][14] DVS is a gravimetric technique that measures the mass change of a sample as it is exposed to a precisely controlled, stepwise ramp of relative humidity at a constant temperature.[15] The resulting sorption-desorption isotherm provides critical information on moisture uptake capacity, critical humidity thresholds for phase changes (e.g., hydrate formation), and the reversibility of water sorption.[3][16]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. When coupled with a humidity generator, it can quantify the amount of water in a sample and identify the temperatures at which dehydration occurs, helping to characterize hydrate forms.[3]

  • Powder X-ray Diffraction (PXRD): PXRD is essential for identifying the solid-state form (crystalline vs. amorphous) and detecting changes in the crystal structure upon hydration or dehydration.[17] It is often used in conjunction with DVS to confirm that moisture uptake corresponds to the formation of a new crystalline hydrate.

  • Karl Fischer Titration: This technique chemically titrates for water content, providing a highly accurate and precise quantification of the total water in a sample at a single point in time.[3] It is an excellent orthogonal technique to validate the water content measured by TGA or DVS.

Q4: What key factors influence the hygroscopicity of 2-Oxa-6-azaspiro[3.5]nonane salts?

Two primary factors dictate the hygroscopicity of a given salt:

  • The Counterion: The choice of the acid used to form the salt with the basic 2-Oxa-6-azaspiro[3.5]nonane core is paramount. Different counterions (e.g., chloride, sulfate, mesylate, oxalate) create unique crystal lattice energies and hydrogen bonding networks, which directly influence how readily the salt interacts with water.[18][19] A systematic salt screening process is the most effective way to identify a counterion that imparts favorable physical properties, including low hygroscopicity.[20][21][22]

  • The Solid Form (Polymorphism): A single salt can often crystallize into multiple different crystal lattice arrangements, known as polymorphs.[23] These different polymorphs, despite being chemically identical, can exhibit vastly different physicochemical properties, including hygroscopicity, solubility, and stability.[9][17] The presence of an undetected, more hygroscopic polymorph is a common cause of batch-to-batch variability.[23]

Troubleshooting Guides & In-Depth Analysis
Scenario 1: My initial 2-Oxa-6-azaspiro[3.5]nonane salt is highly hygroscopic and difficult to handle. What is the root cause and what are my next steps?

This is a common challenge in early development. A logical, data-driven approach is required to diagnose the issue and identify a solution.

Causality: High hygroscopicity in an initial salt form is often due to either an intrinsically high affinity of the chosen salt's crystal lattice for water or, frequently, the generation of a disordered or amorphous solid. Amorphous materials lack a defined crystal structure and possess higher free energy, making them significantly more prone to water uptake than their crystalline counterparts.

Caption: Decision workflow for addressing a highly hygroscopic salt.

Step-by-Step Troubleshooting:

  • Confirm the Solid State (PXRD): The first step is to determine if your material is crystalline or amorphous using Powder X-ray Diffraction. A crystalline solid will show sharp peaks, while an amorphous solid will show a broad, featureless halo.

  • If Amorphous: Your immediate goal is to induce crystallization. An amorphous form is often kinetically trapped and not the thermodynamically stable state. Attempt to crystallize the material from a variety of solvents with different polarities. If a crystalline form is found, proceed to Step 3. If crystallization is unsuccessful, the current salt form may be unsuitable for development, and you should proceed directly to a salt screening campaign (Step 4).

  • Quantify the Hygroscopicity (DVS): If the material is crystalline, perform a Dynamic Vapor Sorption analysis. This will generate a moisture sorption-desorption isotherm, which is a plot of the change in mass versus relative humidity. This plot will definitively classify the material's hygroscopic nature and reveal if it forms stable hydrates at specific humidity levels.

  • Initiate a Salt Screening Study: If DVS analysis confirms the crystalline salt is unacceptably hygroscopic, the most effective strategy is to perform a salt screen.[21][22] By reacting the 2-Oxa-6-azaspiro[3.5]nonane free base with a library of pharmaceutically acceptable acids, you can generate a diverse set of new salts, one of which is likely to possess superior physicochemical properties.[20]

  • Conduct a Polymorph Screen: Once a lead salt with low hygroscopicity is identified, a polymorph screen is essential to discover the most thermodynamically stable crystalline form and ensure that a less stable, more hygroscopic form does not appear during manufacturing.[9][23][24]

Scenario 2: My chosen 2-Oxa-6-azaspiro[3.5]nonane salt shows acceptable hygroscopicity, but I still face powder caking and flow issues during processing. What formulation strategies can help?

Even a "slightly hygroscopic" material can present significant manufacturing challenges.[8] In these cases, formulation and process engineering provide effective solutions by creating a protective barrier between the API and the environment.[25][26]

Key Mitigation Strategies:

  • Film Coating: Applying a polymer-based film coating to tablets or granules is one of the most common and effective methods to act as a moisture barrier.[25][26][27] Hydrophobic polymers are often selected for this purpose.

  • Co-processing with Excipients: Blending the API with hydrophobic excipients like magnesium stearate or certain grades of microcrystalline cellulose can help to repel ambient moisture and improve powder flow.[7][26]

  • Encapsulation: Enveloping the API within a protective shell material via techniques like spray drying can isolate it from environmental moisture.[25][26]

  • Environmental Control: All manufacturing steps, from weighing and blending to compression and packaging, should be conducted in humidity-controlled environments to minimize moisture exposure.[11]

  • Protective Packaging: The final line of defense is the packaging. Using high-barrier blister packs (e.g., Aclar®, cold-form foil) and including desiccants within the packaging can ensure long-term stability.[11][27]

Experimental Protocols
Protocol 1: Characterization of Hygroscopicity by Dynamic Vapor Sorption (DVS)

Objective: To quantitatively assess the hygroscopic behavior of a 2-Oxa-6-azaspiro[3.5]nonane salt and generate a moisture sorption-desorption isotherm.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the salt into a DVS sample pan.

  • Pre-treatment/Drying: Place the sample in the DVS instrument and dry it under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002% per minute). This establishes the dry reference mass.

  • Sorption Phase: Increase the relative humidity in a stepwise manner, typically in 10% RH increments from 0% to 90% RH. At each step, allow the sample mass to equilibrate ( dm/dt ≤ 0.002% per minute) before proceeding to the next RH level.

  • Desorption Phase: Once equilibrated at 90% RH, decrease the relative humidity in the same stepwise manner back down to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the percentage change in mass on the y-axis against the target relative humidity on the x-axis. The resulting plot is the sorption-desorption isotherm.

Caption: Schematic of a typical DVS experimental cycle.

Protocol 2: A Representative Salt Screening Workflow

Objective: To identify a crystalline salt of 2-Oxa-6-azaspiro[3.5]nonane with low hygroscopicity.

Methodology:

  • Counterion Selection: Choose a diverse set of pharmaceutically acceptable acids with a range of pKa values. The pKa of the acid should ideally be at least 2-3 units lower than the pKa of the 2-Oxa-6-azaspiro[3.5]nonane base to ensure stable salt formation.

  • Small-Scale Salt Formation: In parallel vials, dissolve the 2-Oxa-6-azaspiro[3.5]nonane free base in a suitable solvent (e.g., ethanol or acetonitrile). Add an equimolar amount of each selected counterion.

  • Induce Crystallization: Allow the solvent to evaporate slowly at ambient temperature. If no solid forms, attempt cooling crystallization or anti-solvent addition.

  • Initial Characterization: Analyze any resulting solids by PXRD to confirm crystallinity.

  • Hygroscopicity Assessment: For all unique, crystalline salts identified, perform a rapid DVS screen (e.g., a single step from 40% RH to 80% RH) to quickly rank their hygroscopicity.

  • Full Characterization: Select the top 1-3 "hit" candidates with the lowest hygroscopicity for full DVS analysis and further characterization (solubility, stability, etc.).

Counterion ExampleChemical ClassRationale for Inclusion
Hydrochloric AcidInorganic AcidForms simple, often highly crystalline salts.
Sulfuric AcidInorganic AcidDivalent, can alter stoichiometry and packing.
Methanesulfonic AcidSulfonic AcidStrong acid, often produces stable, crystalline salts.
Oxalic AcidCarboxylic AcidDicarboxylic, offers different H-bonding possibilities.[28]
L-Tartaric AcidHydroxy-carboxylic AcidChiral, can be used for resolution and forms complex H-bonds.
Citric AcidTri-carboxylic AcidMultivalent, can significantly alter physical properties.
Table 2: Example counterions for a salt screen of a basic API like 2-Oxa-6-azaspiro[3.5]nonane.
References
  • Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4). [Link]

  • Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 1945. [Link]

  • Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. ResearchGate. [Link]

  • Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PubMed. [Link]

  • Allada, R. (2016). Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. ResearchGate. [Link]

  • Bohrium (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Ask this paper. [Link]

  • CD Formulation. Hygroscopicity Evaluation. Technology Networks. [Link]

  • Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Semantic Scholar. [Link]

  • Particle Technology Labs (2022). Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). [Link]

  • Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of pharmaceutical sciences, 97(3), 1047–1059. [Link]

  • ProUmid. DVS Systems | Dynamic Vapor Sorption. [Link]

  • Pharma Innovation. API Hygroscopicity. [Link]

  • TA Instruments. DISCOVERY SA DYNAMIC VAPOR SORPTION ANALYZER. [Link]

  • Pharma.Tips (2025). How to Stabilize Tablets Containing Hygroscopic Ingredients. [Link]

  • Triclinic Labs. Polymorph Screening, Salt Selection, and Chemical Property Improvement Services. [Link]

  • Ardena. Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. [Link]

  • Onyx Scientific. Golden rules for designing a salt screening strategy for insoluble molecules. [Link]

  • Ng, W. K., et al. (2022). Film coating techniques to reduce hygroscopicity. ResearchGate. [Link]

  • SK pharmteco. Dynamic Vapor Sorption. [Link]

  • Murikipudi, V., Gupta, P., & Sihorkar, V. (2013). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. Semantic Scholar. [Link]

  • Tian, F., et al. (2007). Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. PMC. [Link]

  • Kumar, L., et al. (2008). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Improved Pharma (2021). Salt Screening. [Link]

  • Charles River Laboratories. Salt Screening. [Link]

  • Bowskill, G., et al. (2015). An evaluation of salt screening methodologies. PubMed. [Link]

  • Pharma Learning In Depth (2025). Hygroscopicity in Pharmaceuticals. YouTube. [Link]

  • Colpaert, A., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. [Link]

  • Sravani, G., et al. (2011). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]

  • The Cambridge Crystallographic Data Centre (2010). Polymorph screening in pharmaceutical development. European Pharmaceutical Review. [Link]

  • Kumar, A. (2023). Accelerating Polymorph Screening in Drug Development. Pharmaceutical Methods. [Link]

  • Protheragen. 2-Oxa-6-azaspiro[3.5]nonane. [Link]

  • International Pharmaceutical Industry (2022). The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control. [Link]

  • Jones, G., et al. (2014). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. [Link]

Sources

Optimization

Technical Support Center: Salt Form Optimization for 2-Oxa-6-azaspiro[3.5]nonane

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Oxa-6-azaspiro[3.5]nonane. This document provides in-depth guidance in a question-and-answer format to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Oxa-6-azaspiro[3.5]nonane. This document provides in-depth guidance in a question-and-answer format to address common challenges and strategic considerations when moving beyond the hemioxalate salt form. Our goal is to equip your team with the foundational knowledge and practical methodologies required for successful salt screening and selection.

Section 1: Understanding the Starting Point: 2-Oxa-6-azaspiro[3.5]nonane Hemioxalate

This section addresses the fundamental properties of the parent molecule and the rationale for exploring alternatives to its common hemioxalate salt.

Q1: What are the key physicochemical properties of the 2-Oxa-6-azaspiro[3.5]nonane free base that are critical for salt screening?

A1: Understanding the properties of the free base, or the Active Pharmaceutical Ingredient (API), is the mandatory first step in any salt selection program. For 2-Oxa-6-azaspiro[3.5]nonane, the most critical parameters are its basicity (pKa), solubility, and solid-state form.

  • Basicity (pKa): The secondary amine in the spirocyclic structure is basic. The predicted pKa of its conjugate acid is approximately 10.73.[1] This high pKa value indicates that it is a relatively strong base, making it an excellent candidate for forming salts with a wide variety of acidic counterions.

  • The "ΔpKa Rule": A widely accepted guideline for forming a stable ionic salt is that the difference between the pKa of the base and the pKa of the acidic counterion should be greater than 3 (ΔpKa > 3). For this API, this means we should primarily target counterions with a pKa below ~7.7 to ensure a high probability of forming a stable salt rather than a co-crystal or no interaction at all.

  • Solubility Profile: A preliminary assessment of the free base's solubility in various aqueous and organic solvents is essential.[2] This data informs the choice of solvents for the salt screening experiments and provides a baseline against which the solubility of new salt forms can be compared.

  • Solid-State Properties: The free base is a solid at room temperature. Characterizing its crystallinity (via X-Ray Powder Diffraction, XRPD) and thermal properties (via Differential Scanning Calorimetry, DSC) is crucial to ensure you are starting with a consistent, pure form and to avoid confusion with potential new salt forms.

PropertyValue / ObservationSignificance for Salt Screening
Molecular Formula C₇H₁₃NO-
Molecular Weight 127.18 g/mol [1]Low molecular weight is generally favorable.
Predicted pKa 10.73 ± 0.20[1]Strong base, suitable for forming salts with many acids.
Physical Form SolidRequires characterization (XRPD, DSC) before screening.
Q2: Our project is currently using the hemioxalate salt. What are the potential liabilities of this salt form, and why should our team consider investing resources in finding an alternative?

A2: While the hemioxalate salt may have served its purpose in early discovery, relying on it for further development without a thorough evaluation can introduce significant risks. Salt selection is a critical optimization step to enhance the drug's overall performance and manufacturability.[3][4]

Potential reasons to screen for alternatives to the hemioxalate salt include:

  • Toxicological Concerns: The oxalate counterion itself is under regulatory scrutiny due to the potential risk of kidney damage (nephrotoxicity) from the formation of calcium oxalate crystals.[5] This is a major red flag for long-term or high-dose therapeutic agents.

  • Suboptimal Physicochemical Properties: The hemioxalate salt may not be the "best" form. Alternative salts could offer significant advantages in key areas:

    • Aqueous Solubility and Dissolution Rate: These are often the primary drivers for salt selection, as they directly impact bioavailability for oral dosage forms.[2][3][5]

    • Hygroscopicity: The hemioxalate may be too hygroscopic (readily absorbs water from the atmosphere), leading to challenges in handling, manufacturing, and physical stability.[5]

    • Physical and Chemical Stability: An alternative salt may exhibit a higher melting point, better thermal stability, or be less prone to degradation or disproportionation (conversion back to the free base).[6]

    • Crystallinity and Processability: The hemioxalate may form needles or have poor flow characteristics, complicating filtration, drying, and formulation. A different salt might produce more compact, easily handled crystals.[5]

  • Polymorphism: The hemioxalate salt may exhibit complex polymorphism, where different crystal forms with different properties can appear under various conditions. A comprehensive screen may identify a salt that forms a single, stable crystalline form, simplifying development.[3]

Investing in a salt screening campaign is an investment in de-risking the development pathway of your drug candidate.

Section 2: Designing and Executing a Salt Screening Strategy

This section provides a logical framework and actionable protocols for identifying new, promising salt forms of 2-Oxa-6-azaspiro[3.5]nonane.

Q3: How do we rationally select a diverse set of alternative counterions for our screening experiments?

A3: A successful salt screen relies on a well-chosen, diverse library of counterions. The selection should be based on the API's pKa, the desired properties of the final salt, and regulatory acceptance.

Step 1: Apply the ΔpKa Rule. As the API's pKa is ~10.7, we will focus on acids with a pKa < 7.7. This is our primary filter.

Start API pKa ≈ 10.7 Decision ΔpKa = pKa(API) - pKa(Acid) Is ΔpKa > 3? Start->Decision Salt High Probability of Stable Salt Formation Decision->Salt Yes (Acid pKa < ~7.7) Cocrystal Potential for Salt or Co-crystal (Requires further characterization) Decision->Cocrystal No (0 < ΔpKa < 3) (Acid pKa ~7.7 to 10.7) NoSalt Salt Formation Unlikely Decision->NoSalt No (ΔpKa < 0)

Caption: pKa-based decision tree for salt formation.

Step 2: Select a Diverse Range of Pharmaceutically Acceptable Counterions. Do not limit your screen to a single class of acids. A diverse set increases the chances of discovering a salt with unique and beneficial properties.

Counterion ClassExample CounterionspKa Value(s)Key Considerations
Inorganic Acids Hydrochloric Acid (HCl)Sulfuric Acid (H₂SO₄)Phosphoric Acid (H₃PO₄)-7-3, 1.992.15, 7.2, 12.35Low molecular weight, generally form stable salts. However, chlorides can be corrosive and hygroscopic.
Aliphatic Carboxylic Acids Acetic AcidLactic AcidCitric Acid4.763.863.13, 4.76, 6.40Generally regarded as safe (GRAS). Can sometimes lead to less stable or lower melting point salts.
Aromatic Carboxylic Acids Benzoic AcidSalicylic Acid4.202.97Can improve crystallinity. Potential for specific biological activities of the counterion.
Sulfonic Acids Methanesulfonic Acid (Mesylate)Benzenesulfonic Acid (Besylate)Tosylates-1.9-2.8Strong acids that reliably form stable, crystalline salts. Often improve solubility.[5]
Dicarboxylic Acids Succinic AcidMaleic AcidTartaric Acid4.21, 5.641.9, 6.52.98, 4.34Can form salts with different stoichiometries (e.g., 1:1, 2:1). Good for "crystal engineering."
Q4: Can you provide a practical, step-by-step protocol for conducting an initial, small-scale salt screening experiment?

A4: Certainly. This protocol describes a solution-based screening method that is efficient and effective for initial hit identification. It uses 2 mL HPLC vials for small-scale experiments.

Objective: To rapidly identify counterions that form crystalline salts with 2-Oxa-6-azaspiro[3.5]nonane.

Materials:

  • 2-Oxa-6-azaspiro[3.5]nonane (free base, solid)

  • Selected counterion acids (e.g., from the table above)

  • A selection of solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Water)

  • 2 mL HPLC vials with caps

  • Vortex mixer and/or magnetic stirrer plate

  • Heating block or water bath

  • Microscope (polarized light is ideal)

Experimental Protocol: Saturated Solution Method

  • Preparation of API Stock:

    • Accurately weigh ~10-20 mg of the 2-Oxa-6-azaspiro[3.5]nonane free base into each HPLC vial. Prepare one vial for each solvent/counterion combination you plan to test.

  • Solubilization:

    • Add a solvent dropwise to a vial while vortexing until the API just dissolves. Note the approximate volume. This creates a near-saturated solution. Gentle heating (~40-50°C) can be used to aid dissolution if necessary.

  • Counterion Addition:

    • Prepare stock solutions of your chosen counterions in the same solvent.

    • Add a stoichiometric equivalent (1.0 eq) of the counterion solution to the dissolved API. For a hemisalt (like hemioxalate), you would add 0.5 eq. It is often wise to test both 1:1 and 2:1 (API:Acid) stoichiometries for dicarboxylic acids.

  • Inducing Crystallization:

    • Cap the vials tightly.

    • Vortex thoroughly.

    • Allow the vials to stand at room temperature for 24-48 hours.

    • If no solids form, attempt to induce crystallization by:

      • Slow Evaporation: Loosen the cap slightly and leave in a fume hood.

      • Cooling: Place the vials in a refrigerator (2-8°C).

      • Anti-Solvent Addition: If the API is highly soluble, add a few drops of a solvent in which the salt is expected to be insoluble (e.g., add heptane to an ethanol solution).

  • Observation and Isolation:

    • Visually inspect each vial for the presence of a solid precipitate.

    • Use a spatula to retrieve a small sample of any solid that forms.

    • Examine the solid under a microscope. Crystalline materials will often show birefringence (light up) under cross-polarized light, while amorphous solids will not.

    • Isolate promising crystalline "hits" by centrifugation or filtration, wash with a small amount of cold solvent, and air dry.

Next Steps: Promising crystalline hits must be fully characterized (See Section 4) to confirm salt formation and evaluate their properties.

Section 3: Troubleshooting Common Experimental Problems

This section addresses frequent challenges encountered during salt screening and provides expert advice on how to overcome them.

Q5: We followed the screening protocol, but in many vials, we only obtained an oil, a gel, or an amorphous solid that won't crystallize. What should we do next?

A5: This is one of the most common outcomes in salt screening. "Oiling out" or precipitating as an amorphous solid occurs when the salt is formed but its solubility in the chosen solvent system is too high to allow for the ordered arrangement of a crystal lattice.

Troubleshooting Strategies:

  • Change the Solvent System: This is the most powerful variable.

    • Decrease Polarity: If you are using a polar solvent like ethanol, try re-running the experiment in a less polar solvent like isopropanol or acetone. This will likely decrease the salt's solubility and encourage crystallization.

    • Use Solvent/Anti-Solvent Mixtures: Dissolve the API and acid in a good solvent (e.g., methanol) and then slowly add an anti-solvent (e.g., MTBE, heptane) until turbidity is observed. Then, allow it to stand. This slow change in solubility can promote ordered crystal growth.

  • Slow Down the Process: Rapid precipitation favors amorphous material.

    • Slower Evaporation: Use a vial with a smaller opening or place it inside a larger, loosely capped beaker to slow the rate of solvent evaporation.

    • Slower Cooling: If using temperature to crystallize, move the sample from room temperature to a refrigerator, and then to a freezer, over several days rather than hours.

  • Slurry Experiments (In-situ Method): If the free base has very low solubility, trying to dissolve it first can be difficult.

    • Instead, add the solid free base and the solid counterion to a solvent in which they are both sparingly soluble.

    • Stir the resulting slurry at room temperature or with temperature cycling (e.g., 8 hours at 40°C, 16 hours at 25°C) for several days.[7] This allows the system to reach thermodynamic equilibrium, which often favors the most stable crystalline salt form.

Q6: We have isolated a new crystalline solid. How can we be certain that we have formed a true salt and not just a co-crystal or a physical mixture of the starting materials?

A6: This is a critical question that must be answered with robust analytical data. Relying on a single technique is insufficient; an orthogonal approach using at least two methods is required for confirmation.[3]

Confirmatory Analytical Techniques:

  • X-Ray Powder Diffraction (XRPD):

    • What it tells you: If the new solid has a unique XRPD pattern, different from both the free base and the counterion acid, you have created a new solid form. This confirms it is not a simple physical mixture.

    • Limitation: XRPD alone cannot definitively distinguish between a salt and a co-crystal.

  • Spectroscopy (FTIR or Raman):

    • What it tells you: These techniques probe the molecular bonds. In salt formation, a proton is transferred from the acid to the base. This results in clear spectral changes. Look for:

      • The disappearance of the carboxylic acid C=O stretch (around 1700 cm⁻¹) and the appearance of a carboxylate anion (COO⁻) stretch (around 1550-1610 cm⁻¹).

      • Shifts in the N-H bending vibrations of the API's newly formed ammonium group.

  • Nuclear Magnetic Resonance (¹H NMR):

    • What it tells you: Proton transfer significantly changes the chemical environment of atoms near the amine and acid groups. In ¹H NMR, you will see a downfield shift of the protons on the carbons adjacent to the nitrogen atom upon protonation.

  • Thermal Analysis (DSC):

    • What it tells you: A true new salt will exhibit a single, sharp melting point that is distinct from the melting points of either of the starting materials. A simple mixture would typically show two separate melting events or a broad melting range.

If the XRPD shows a new pattern AND spectroscopy (FTIR/Raman/NMR) confirms proton transfer, you can be confident you have formed a new salt.

Q7: Our new salt form looks great initially, but after storing it for a week, or when we mix it with certain excipients, it seems to convert back to the free base. What is happening?

A7: This phenomenon is known as salt disproportionation .[6][8] It is the reversion of the salt back to its neutral free base and free acid components. This is a major stability concern that can negate all the benefits of forming the salt in the first place.

Primary Causes:

  • Insufficient ΔpKa: This is the most common root cause. If the ΔpKa between your API (~10.7) and the counterion is too small (e.g., < 2), the proton transfer is not as energetically favorable, and the equilibrium can easily shift back towards the neutral forms.

  • Presence of Water: Disproportionation is often mediated by water.[8] Atmospheric humidity or moisture within a formulation can create a microenvironment where the salt dissolves slightly and re-precipitates as the less soluble (and more stable) free base.

  • Formulation Excipients: Some common pharmaceutical excipients can alter the pH of this microenvironment. Basic excipients (e.g., magnesium stearate, sodium bicarbonate) can effectively "steal" the proton from your API, causing the free base to crash out.[6]

Mitigation Strategies:

  • Select a Stronger Acid Counterion: Choose a salt with a larger ΔpKa (e.g., a sulfonate salt like mesylate) to create a more robust and stable salt.

  • Control Humidity: Process and store the salt under controlled, low-humidity conditions.

  • Careful Excipient Selection: Conduct thorough drug-excipient compatibility studies. Avoid highly alkaline excipients in your formulation.

  • Formulation Approaches: Consider using a coating or granulation process to create a physical barrier between the salt and destabilizing excipients.

Section 4: Characterization and Selection of a Lead Salt Candidate

Once you have identified promising salt "hits," a more rigorous characterization is required to select the optimal candidate for full development.

Caption: Overall workflow for salt screening and selection.

Q8: We have several promising new crystalline salts. What are the essential characterization studies we must perform to compare them effectively?

A8: A multi-dimensional comparison is necessary to select the best overall candidate.[3] The goal is to create a data package for each salt that allows for a balanced decision, considering properties beyond just solubility.

Essential Characterization Studies:

  • Aqueous Solubility: Determine the pH-solubility profile. Measure solubility at several pH points relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8). This will predict how the salt will behave in vivo.

  • Dissolution Rate: This is often more important than equilibrium solubility. A simple intrinsic dissolution rate (IDR) study can provide valuable comparative data on how quickly each salt dissolves.

  • Hygroscopicity: Use Dynamic Vapor Sorption (DVS) to generate a water sorption isotherm. This quantifies how much water the salt picks up as a function of relative humidity (RH). Classify the salts (e.g., non-hygroscopic, slightly hygroscopic) to identify potential handling or stability issues.

  • Physical Stability:

    • Thermal Analysis (DSC/TGA): Identify the melting point, check for dehydration or desolvation events, and determine the onset of decomposition. A high, sharp melting point is generally desirable.

    • Polymorph Screen: Conduct a screen using various solvents and crystallization conditions to see if the salt can exist in other crystalline forms. The goal is to find the most thermodynamically stable form to prevent form conversion during storage.

  • Chemical Stability: Store the salts at accelerated stability conditions (e.g., 40°C / 75% RH) for several weeks and analyze for the appearance of degradation products (via HPLC) and for any solid-form changes (via XRPD).

Q9: How do we use all this data to select the single best salt candidate to move forward into development?

A9: The final selection is a risk-based decision that balances the pros and cons of each candidate. There is rarely a "perfect" salt. A decision matrix or scorecard is a highly effective tool for this process.

Sample Decision Matrix:

PropertyWeightingSalt A (Mesylate)Salt B (Succinate)Salt C (Besylate)
Solubility (pH 6.8) 25%++ (50 mg/mL)+ (15 mg/mL)+++ (120 mg/mL)
Dissolution Rate 20%++++++
Hygroscopicity 20%+++ (Non-hygroscopic)++ (Slightly)- (Deliquescent)
Physical Stability 20%+++ (High mp, stable form)+ (Low mp)++ (Stable form)
Processability/Morphology 15%++ (Good crystals)+ (Needles)++ (Good crystals)
Weighted Score 100% 2.55 1.55 2.15

Scoring: +++ (Excellent), ++ (Good), + (Acceptable), - (Poor)

In this hypothetical example, Salt C (Besylate) has the best solubility but is unacceptably hygroscopic. Salt B (Succinate) has poor stability and morphology. Salt A (Mesylate) presents the best overall balance of good solubility, excellent stability, and low hygroscopicity, making it the logical choice for the lead development candidate. It is also standard practice to select a "backup" candidate (in this case, perhaps the Besylate if the hygroscopicity could be managed via formulation) in case unforeseen issues arise with the lead candidate.[3]

References

  • Al-Zyaydai, A., Sung, C., & Ghorab, M. (2015). An evaluation of salt screening methodologies. Journal of Pharmaceutical Sciences, 104(5), 1848-1857. Available at: [Link]

  • Protheragen. 2-Oxa-6-azaspiro[3.5]nonane. Protheragen. Available at: [Link]

  • Improved Pharma. (2021). Salt Screening. Improved Pharma. Available at: [Link]

  • Onyx Scientific. Golden rules for designing a salt screening strategy for insoluble molecules. Onyx Scientific. Available at: [Link]

  • Davis, J. H., et al. (2011). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Chemical Communications, 47(28), 8154-8156. Available at: [Link]

  • Crysforma. Salt screening. Crysforma. Available at: [Link]

  • Technobis Crystallization Systems. (2023). How to salt screen using the Crystal 16. Technobis. Available at: [Link]

  • Saal, C. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Pharmaceutical Technology Europe, 26(10). Available at: [Link]

  • Kumar, L., et al. (2021). Challenges and opportunities of pharmaceutical cocrystals: a focused review on non-steroidal anti-inflammatory drugs. Crystals, 11(2), 169. Available at: [Link]

  • PubChem. 2-Oxa-5-azaspiro[3.5]nonane. National Center for Biotechnology Information. Available at: [Link]

  • Pharmaceutical Technology. (2007). Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]

  • Purdue University Department of Chemistry. Amines. Available at: [Link]

  • Yoo, J., et al. (1997). Amine acid salt compounds and process for the production thereof. U.S. Patent No. 5,686,588.
  • Kottayil, S., et al. (2018). Tianeptine oxalate salts and polymorphs. U.S. Patent No. 10,449,203.
  • PubChem. N,N-Diethyl-p-phenylenediamine hemioxalate. National Center for Biotechnology Information. Available at: [Link]

  • Williams, H. D., & Jones, B. (2015). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Australian Prescriber, 38(4), 110-113. Available at: [Link]

  • Li, H., & Wang, S. (2016). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical Sciences, 105(9), 2639-2648. Available at: [Link]

  • PubChem. Rivanicline hemioxalate. National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting

Resolving NMR impurities in 2-Oxa-6-azaspiro[3.5]nonane hemioxalate spectra

Welcome to the technical support center for 2-Oxa-6-azaspiro[3.5]nonane hemioxalate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Oxa-6-azaspiro[3.5]nonane hemioxalate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the NMR analysis of this compound. By understanding the potential impurities and their spectral characteristics, you can ensure the quality and integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of 2-Oxa-6-azaspiro[3.5]nonane hemioxalate shows unexpected peaks. What are the likely impurities?

Unexpected signals in your NMR spectrum can arise from several sources, including residual solvents, starting materials, byproducts of the synthesis, or degradation products.[1][2][3]

Common Impurities to Consider:

  • Residual Solvents: Solvents used during synthesis and purification are common culprits.[1][4] Refer to the table below for the characteristic ¹H NMR chemical shifts of common laboratory solvents.[5][6][7]

  • Starting Materials: Incomplete reactions can lead to the presence of starting materials in your final product.

  • Byproducts: Side reactions during the synthesis can generate structurally related impurities.[3]

  • Oxalic Acid: Since the product is a hemioxalate salt, an excess of oxalic acid might be present.[8][9][10]

  • Water: The presence of water is common in NMR samples and can appear as a broad singlet.[11][12] Its chemical shift is highly dependent on the solvent and temperature.

Troubleshooting Guides

Guide 1: Identifying and Characterizing Common Impurities

A systematic approach is crucial for identifying unknown signals in your NMR spectrum.

Step-by-Step Protocol for Impurity Identification:

  • Reference Spectrum Comparison: Compare your experimental spectrum with a known reference spectrum of pure 2-Oxa-6-azaspiro[3.5]nonane hemioxalate if available.

  • Solvent Peak Analysis: Identify peaks corresponding to the deuterated solvent and any residual protic solvent.[5][6][7]

  • Spiking Experiment: If you suspect a particular impurity (e.g., a starting material), add a small amount of the pure suspected compound to your NMR sample and re-acquire the spectrum. An increase in the intensity of the suspicious peak confirms its identity.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help establish connectivity between protons and carbons, aiding in the structural elucidation of unknown impurities.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry can separate impurities and provide their mass-to-charge ratio, offering valuable clues to their identity.[13]

Data Presentation: Common Residual Solvents

Solvent¹H Chemical Shift (ppm) in CDCl₃¹H Chemical Shift (ppm) in DMSO-d₆Multiplicity
Acetone2.172.09Singlet
Acetonitrile2.102.07Singlet
Dichloromethane5.305.76Singlet
Diethyl Ether3.48 (q), 1.21 (t)3.38 (q), 1.09 (t)Quartet, Triplet
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)4.03 (q), 1.99 (s), 1.16 (t)Quartet, Singlet, Triplet
Methanol3.493.16Singlet
Toluene7.28-7.17 (m), 2.36 (s)7.24-7.11 (m), 2.30 (s)Multiplet, Singlet

Note: Chemical shifts can vary slightly depending on concentration and temperature.[1][6]

Mandatory Visualization: Impurity Identification Workflow

G cluster_0 Initial Observation cluster_1 Preliminary Analysis cluster_2 Hypothesis Testing cluster_3 Advanced Characterization cluster_4 Conclusion start Unexpected Peaks in ¹H NMR Spectrum A Compare to Reference Spectrum start->A B Identify Solvent Peaks start->B C Spiking Experiment with Suspected Impurities A->C B->C D Acquire 2D NMR (COSY, HSQC) C->D If impurity is unknown end Impurity Structure Confirmed/Identified C->end If impurity is confirmed E Perform LC-MS Analysis D->E E->end

Caption: Workflow for identifying NMR impurities.

Guide 2: Resolving Overlapping Signals and Poor Resolution

Peak overlap can obscure important structural information and make accurate integration impossible.[11]

Experimental Protocols to Improve Spectral Resolution:

  • Change the NMR Solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of your compound and impurities, potentially resolving overlapping signals.[11]

  • Vary the Temperature: Acquiring the spectrum at a different temperature can sometimes improve resolution, especially if conformational exchange or hydrogen bonding is causing peak broadening.

  • Increase the Magnetic Field Strength: If available, using a higher field NMR spectrometer will provide better signal dispersion.

  • Sample Preparation: Ensure your sample is fully dissolved and free of particulate matter, as this can lead to poor shimming and broad peaks.[12][14] A very concentrated sample can also cause peak broadening.[11]

Mandatory Visualization: Troubleshooting Poor Spectral Quality

G cluster_0 Problem cluster_1 Initial Checks cluster_2 Experimental Adjustments cluster_3 Outcome start Poor Spectral Quality (Broad Peaks, Overlap) A Check Sample Concentration start->A B Ensure Complete Dissolution start->B C Change Deuterated Solvent A->C B->C D Vary Acquisition Temperature C->D E Use Higher Field Instrument D->E end Improved Spectrum E->end

Caption: Decision tree for improving NMR spectral quality.

Guide 3: The Impact of the Hemioxalate Counterion

The presence of the hemioxalate counterion means that for every two molecules of the 2-Oxa-6-azaspiro[3.5]nonane, there is one molecule of oxalic acid.[15][16][17] This can have several effects on the NMR spectrum.

Key Considerations:

  • Protonation State: The amine group of the spirocycle will be protonated. This will affect the chemical shifts of the adjacent protons.

  • Exchangeable Protons: The N-H proton and the carboxylic acid protons of the oxalate are exchangeable. Their signals may be broad and their chemical shifts can be highly dependent on concentration, temperature, and residual water content.

  • D₂O Exchange: To confirm the presence of exchangeable protons (N-H, O-H), add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The peaks corresponding to these protons should disappear or significantly decrease in intensity.[11]

  • ¹³C NMR of Oxalate: The carboxyl carbon of oxalic acid typically appears around 160-170 ppm in the ¹³C NMR spectrum.[8][18]

References

  • SpectraBase. (n.d.). Oxalic acid dihydrate. Retrieved from [Link]

  • Kubicki, J. D., Halada, G. P., Jha, P., & Phillips, B. L. (2023). NMR spectra of oxalic acid and uranium-oxalate aqueous solutions. ResearchGate. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
  • Magritek. (2023, December 8). Quantifying residual solvents in active pharmaceutical ingredients. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: ¹H NMR Spectroscopy. Retrieved from [Link]

  • Odedra, S., Pham, T. N., & Mas-Ballesté, R. (2012). ¹H (400 MHz) MAS NMR spectra of deuterated oxalic acid dihydrate.... ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Diethyl-p-phenylenediamine hemioxalate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION FOR. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Varian, Inc. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link]

  • Veeprho. (n.d.). Amine Impurities and Related Compound. Retrieved from [Link]

  • Protheragen. (n.d.). 2-Oxa-6-azaspiro[3.5]nonane. Retrieved from [Link]

  • UC Davis NMR Facility. (n.d.). Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. Retrieved from [Link]

  • Bruker BioSpin. (2009, January 12). NMR CASE Troubleshooting Guide. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). 2-oxa-6-azaspiro[3.5]nonane hemioxalate. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
  • The Royal Society of Chemistry. (n.d.). Electronic Supporting information (ESI) Tuning of pH Enables Carbon-13 Hyperpolarization of Oxalates by SABRE. Retrieved from [Link]

  • SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved from [Link]

  • Al-Zoubi, R. M., & Al-Hamdany, W. A. (2016). Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). ResearchGate. Retrieved from [Link]

  • ChemRxiv. (2020). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Retrieved from [Link]

  • Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From?. Retrieved from [Link]

  • Reddy, M. S., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 55-63.
  • Chen, Y. P., et al. (2021). The ¹H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. The Journal of Organic Chemistry, 86(10), 7129-7139.
  • Minasian, S. G., et al. (2018). Rates of ligand exchange around the bis-oxalato complex NpO₂(C₂O₄)₂³⁻ measured using multinuclear NMR at neutral to semi-alkaline pH. Dalton Transactions, 47(7), 2416-2426.
  • Furlan, R. L. E., et al. (2012). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 77(17), 7537-7545.
  • PubChem. (n.d.). 2-Oxa-6-azaspiro(3.3)heptane hemioxalate. Retrieved from [Link]

  • Wei, S., et al. (2008). Correlative and quantitative ¹H NMR-based metabolomics reveals specific metabolic pathway disturbances in diabetic rats. Analytical Biochemistry, 373(2), 255-264.

Sources

Optimization

Technical Support Center: Improving Drug Metabolic Stability with Spirocyclic Amines

Introduction: The Challenge of Metabolic Instability In drug discovery, a candidate molecule's journey is often cut short by poor metabolic stability.[1][2] This refers to the susceptibility of a compound to be rapidly b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Metabolic Instability

In drug discovery, a candidate molecule's journey is often cut short by poor metabolic stability.[1][2] This refers to the susceptibility of a compound to be rapidly broken down by the body's metabolic enzymes, primarily the Cytochrome P450 (CYP) family located in the liver.[3][4] Rapid metabolism leads to low bioavailability, short duration of action, and potentially undesirable pharmacological profiles, ultimately preventing a promising compound from becoming a viable therapeutic.[1] Identifying and mitigating these metabolic "hotspots" is a critical step in the hit-to-lead and lead optimization phases.

One of the most effective strategies to enhance metabolic stability is the introduction of spirocyclic amines.[2][5][6] These unique three-dimensional structures can sterically shield metabolically liable sites, modulate physicochemical properties, and lock the molecule into a more favorable conformation for target binding, all while navigating novel chemical space.[5][7][8]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for utilizing spirocyclic amines to overcome metabolic instability. We will cover design principles, synthetic considerations, and detailed troubleshooting for the key in vitro assays used to assess these improvements.

The Spirocyclic Amine Solution: How Does It Work?

The core advantage of a spirocycle is its rigid, three-dimensional geometry, stemming from two rings sharing a single quaternary carbon atom.[9][10] When incorporated into a drug candidate, this scaffold can significantly enhance metabolic stability through several mechanisms:

  • Steric Shielding: The spirocyclic framework can act as a bulky, impenetrable shield, physically blocking metabolic enzymes from accessing and oxidizing nearby vulnerable positions on the molecule.

  • Conformational Rigidity: By replacing flexible alkyl chains or rings with a rigid spirocycle, the number of available conformations the molecule can adopt is reduced.[9][11][12] This can lock the molecule in an orientation that is less favorable for metabolism while maintaining or even improving binding affinity to the intended biological target.[2][8]

  • Modulation of Physicochemical Properties: Incorporating spirocyclic amines often leads to a higher fraction of sp3-hybridized carbons (Fsp3), a property correlated with improved clinical success.[2][9][10] This modification can also favorably adjust key properties like lipophilicity (logP/logD) and aqueous solubility, which in turn influences the overall pharmacokinetic profile.[2][9][10][13]

Design & Selection Guide: FAQs

This section addresses common questions encountered during the design phase of incorporating spirocyclic amines.

Q1: How do I identify a potential site for spirocyclic amine incorporation on my lead compound?

A1: The first step is to identify the "metabolic hotspot" on your molecule. This is typically done through a metabolite identification (MetID) study. By incubating your compound with liver microsomes or hepatocytes and analyzing the resulting mixture with LC-MS/MS, you can identify the structures of the major metabolites. The site of modification (e.g., hydroxylation, N-dealkylation) is your metabolic hotspot.

Once identified, assess the structural feasibility of replacing a group at or near this hotspot with a spirocyclic amine. Ideal locations are often flexible alkyl chains or simple ring systems attached to a nitrogen atom, such as piperazines or piperidines, which are known to be susceptible to metabolism.[2]

Q2: Which spirocyclic amine should I choose? There are so many options.

A2: The choice of spirocycle is critical and depends on several factors:

  • Desired Geometry: Different spirocycles (e.g., azaspiro[3.3]heptane, azaspiro[2.4]heptane, diazaspiro[3.3]heptane) project their exit vectors in distinct spatial orientations.[14] Consider how these vectors will position the rest of your molecule within the target's binding pocket. Computational modeling can be invaluable here.

  • Physicochemical Properties: Smaller spirocycles like azetidines can reduce lipophilicity and improve solubility.[15] The choice between an oxa- or aza-spirocycle can also fine-tune properties like pKa.

  • Synthetic Accessibility: Perhaps the most practical consideration is the availability of starting materials or established synthetic routes.[16][17][18] Commercially available spirocyclic building blocks can significantly accelerate your research.[14]

Q3: What are the potential trade-offs I should be aware of when incorporating a spirocycle?

A3: While beneficial, incorporating a spirocycle is not without potential challenges:

  • Loss of Potency: The rigid nature of the spirocycle might orient key binding groups unfavorably, leading to a decrease in potency. A careful structure-activity relationship (SAR) study is essential.

  • Increased Synthetic Complexity: The synthesis of spirocycles can be challenging, often requiring multi-step sequences and careful control of stereochemistry.[11][12][16][17][18]

  • Introduction of New Liabilities: While solving one problem, you might inadvertently introduce another. For example, the new structure could have off-target effects or introduce a new site of metabolism, although this is less common.

Synthetic Strategies & Troubleshooting

The synthesis of spirocyclic amines can be a significant hurdle.[16][18] Below are common questions related to their synthesis.

Q1: What are some common synthetic routes to access spirocyclic amines?

A1: Several strategies exist, and the choice depends on the target spirocycle.[11][19][20] Some common approaches include:

  • Intramolecular Cyclizations: These are among the most common methods, including intramolecular alkylations and Claisen condensations.[20]

  • Cycloaddition Reactions: Reactions like [2+2] and [4+2] cycloadditions can be powerful tools for constructing the spirocyclic core.[18]

  • Ring-Closing Metathesis (RCM): This has emerged as a versatile method for forming a variety of ring sizes.[18]

  • Use of Building Blocks: As mentioned, utilizing commercially available spirocyclic cores and functionalizing them is often the most time-efficient approach.[14]

Q2: My cyclization reaction to form the spirocycle is low-yielding. What can I troubleshoot?

A2: Low yields in cyclization reactions are a common issue. Consider the following:

  • Concentration: Intramolecular reactions are favored at high dilution to minimize intermolecular side reactions. Try running your reaction at a lower concentration (e.g., 0.01-0.05 M).

  • Reaction Conditions: Systematically screen different bases, solvents, and temperatures. The choice of base is often critical for deprotonation without causing decomposition.

  • Precursor Conformation: The precursor may be adopting a conformation that is unfavorable for cyclization. Modifying a distal part of the molecule could subtly alter the preferred conformation and improve the yield.

  • Protecting Groups: Ensure your protecting groups are robust to the reaction conditions and are not sterically hindering the reaction.

Experimental Protocols & Troubleshooting: The Liver Microsomal Stability Assay

The workhorse for evaluating metabolic stability is the in vitro liver microsomal stability assay.[3][21][22] This assay measures the rate at which your compound is metabolized by enzymes present in liver microsomes.[4][22]

Detailed Protocol: In Vitro Liver Microsomal Stability Assay

This protocol provides a standard procedure for assessing the metabolic stability of a test compound.

1. Materials and Reagents:

  • Test compound and positive controls (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)

  • Pooled Liver Microsomes (human, rat, etc., stored at -80°C)[23]

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[24]

  • Acetonitrile with an appropriate internal standard for reaction termination and analysis[24]

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

2. Assay Procedure:

  • Prepare Reagents: Thaw liver microsomes and the NADPH regenerating system on ice.[23] Prepare a working solution of your test compound in a buffer-compatible solvent (e.g., DMSO).

  • Reaction Mixture Preparation: In a 96-well plate, pre-warm a mixture of phosphate buffer and liver microsomes (final protein concentration typically 0.25-0.5 mg/mL) at 37°C for 5-10 minutes.[21][25]

  • Initiate Reaction: Add the test compound to the wells (final concentration typically 1 µM). To initiate the metabolic reaction, add the NADPH regenerating system.[23] For a negative control (T=0 and minus-NADPH), add acetonitrile before the NADPH system.

  • Time Points: Incubate the plate at 37°C with gentle shaking.[23] At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding cold acetonitrile containing the internal standard.[25]

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.[24]

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

Troubleshooting Guide: Microsomal Stability Assay
Issue Potential Cause(s) Troubleshooting Steps
High variability between replicates - Pipetting errors- Inhomogeneous reaction mixture- Issues with the analytical method- Calibrate pipettes and ensure proper technique.- Gently vortex or shake plates after adding reagents.[24]- Validate the LC-MS/MS method for linearity, precision, and accuracy.
No metabolism observed for the positive control - Inactive microsomes- Inactive NADPH regenerating system- Incorrect assay setup- Use a new lot of microsomes or test their activity with a different known substrate.- Prepare a fresh NADPH regenerating solution.[24]- Double-check all reagent concentrations and incubation conditions.
Compound appears unstable in the absence of NADPH - Chemical instability in the buffer- Non-NADPH dependent enzymatic degradation (e.g., by esterases)- Run a control incubation without the NADPH regenerating system to assess chemical stability.[24]- If instability persists, investigate the compound's stability at the assay pH and temperature.
Very rapid degradation (all compound gone by the first time point) - Microsomal protein concentration is too high for this compound.- Reduce the microsomal protein concentration and/or shorten the incubation times.

Data Interpretation & Presentation

The data from a microsomal stability assay is used to calculate two key parameters: the in vitro half-life (t½) and the intrinsic clearance (Clint).[1][24][26]

  • Half-life (t½): The time it takes for 50% of the compound to be metabolized.

  • Intrinsic Clearance (Clint): The rate at which a compound is metabolized, normalized to the amount of microsomal protein.[26]

Calculation Steps:

  • Plot the natural logarithm (ln) of the percentage of remaining parent compound against time.[24]

  • Determine the slope of the linear portion of the curve. The slope equals the elimination rate constant (k).

  • Calculate the half-life: t½ = 0.693 / k [24]

  • Calculate intrinsic clearance: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) [24]

Example Data Presentation

The table below illustrates a hypothetical comparison between a parent drug and its spirocyclic amine analogue, demonstrating the typical improvement in metabolic stability.

Compoundt½ (min)Clint (µL/min/mg protein)% Remaining at 45 min
Parent Drug 12115.58%
Spirocyclic Analogue 8516.369%

Hypothetical data shown for illustrative purposes.

Visualizing Workflows and Concepts

Diagrams can clarify complex processes and relationships. Below are Graphviz diagrams illustrating key concepts.

Metabolic_Liability_Workflow cluster_0 Identification cluster_1 Design & Synthesis cluster_2 Evaluation A Lead Compound B Metabolite ID Study (Microsomes/Hepatocytes) A->B C Identify Metabolic 'Hotspot' B->C D Select Spirocyclic Amine Scaffold C->D Address Hotspot E Synthesize Analogue D->E F Purify & Characterize E->F G Microsomal Stability Assay F->G Test Analogue H Calculate t½ & Clint G->H I Improved Stability? H->I I->A No, Redesign J Advance to Further PK/PD Studies I->J Yes

Caption: Workflow for addressing metabolic liability using spirocycles.

Mechanism_of_Action cluster_0 Parent Compound cluster_1 Spirocyclic Analogue parent Parent Drug Metabolic Hotspot (e.g., -CH2-) enzyme CYP450 Enzyme parent:f0->enzyme Metabolism Occurs (Rapid Clearance) spiro Spirocyclic Analogue Spirocyclic Amine (Shielding Group) spiro:f0->enzyme Metabolism Blocked (Slow Clearance)

Sources

Reference Data & Comparative Studies

Validation

Escaping Flatland: A Comparative Guide to Fsp3 Score Enhancement Using the 2-Oxa-6-azaspiro[3.5]nonane Scaffold

Introduction: The Imperative for Three-Dimensionality in Modern Drug Discovery In the landscape of modern drug discovery, the pursuit of novel chemical entities with superior pharmacological profiles is a relentless ende...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Three-Dimensionality in Modern Drug Discovery

In the landscape of modern drug discovery, the pursuit of novel chemical entities with superior pharmacological profiles is a relentless endeavor. For decades, medicinal chemists have often operated in a synthetically convenient but biologically suboptimal "flatland," dominated by aromatic, sp2-hybridized carbocyclic systems. While these scaffolds are synthetically tractable, their inherent planarity can lead to poor solubility, increased off-target activity, and metabolic liabilities.

A critical metric that has emerged to guide chemists out of this flatland is the fraction of sp3 hybridized carbons (Fsp3) , defined as the ratio of sp3 carbons to the total carbon count in a molecule. A higher Fsp3 score correlates with increased three-dimensionality, which often leads to improved clinical success. Molecules with greater saturation tend to exhibit enhanced aqueous solubility, better metabolic stability, and a more defined conformational profile, allowing for more precise and selective interactions with biological targets.[1][2] This guide provides a comparative analysis of the 2-Oxa-6-azaspiro[3.5]nonane scaffold as a strategic tool to elevate the Fsp3 score and enhance drug-like properties, contrasting it with conventional heterocyclic building blocks.

The 2-Oxa-6-azaspiro[3.5]nonane Scaffold: A Gateway to Molecular Complexity

The 2-Oxa-6-azaspiro[3.5]nonane scaffold is a unique bicyclic system featuring a spirocyclic quaternary carbon that joins an oxetane and a piperidine ring. This architecture offers a compelling combination of features for medicinal chemists aiming to improve the Fsp3 character and overall developability of their lead compounds.

Key Structural and Physicochemical Advantages:

  • Inherent Three-Dimensionality: The spirocyclic nature of the scaffold rigidly holds the two rings in perpendicular planes, forcing substituents into well-defined vectors in 3D space. This is a significant departure from the relatively planar conformation of simple monocyclic rings like piperidine or morpholine.

  • Increased Fsp3 Score: The scaffold itself is composed entirely of sp3-hybridized carbons, making it an exceptionally efficient building block for increasing the overall Fsp3 score of a parent molecule.

  • Modulation of Physicochemical Properties: The presence of the polar oxetane ring can improve aqueous solubility.[3] Furthermore, as a bioisosteric replacement for more common heterocycles like morpholine, it can favorably modulate lipophilicity (logP/logD) and metabolic stability.

  • Synthetic Accessibility: The 2-Oxa-6-azaspiro[3.5]nonane scaffold and its derivatives are synthetically accessible, allowing for their practical incorporation into drug discovery programs.[4]

Comparative Analysis: 2-Oxa-6-azaspiro[3.5]nonane vs. Conventional Scaffolds

The true value of a building block is best understood through comparison. Here, we evaluate the 2-Oxa-6-azaspiro[3.5]nonane scaffold against two of the most common six-membered heterocycles in medicinal chemistry: piperidine and morpholine.

While direct comparative data for the 2-Oxa-6-azaspiro[3.5]nonane is emerging, a comprehensive study on the closely related 2-oxa-6-azaspiro[3.3]heptane (a smaller analog) provides a strong and relevant case study for the benefits of this scaffold class as a morpholine bioisostere.[1]

Table 1: Comparative Impact of Scaffold Incorporation on Physicochemical Properties

PropertyParent Molecule (with Morpholine)Analog (with 2-Oxa-6-azaspiro[3.3]heptane)Rationale for Change
Fsp3 Score BaselineSignificantly Increased The spirocyclic scaffold introduces a higher proportion of sp3 carbons per heavy atom compared to morpholine.
Lipophilicity (logD7.4) Baseline (e.g., 2.5)Decreased (e.g., 1.3, a ΔlogD7.4 of -1.2)[1]The increased basicity (pKa) of the spirocycle's nitrogen leads to a higher proportion of the protonated, more polar form at physiological pH, thereby reducing lipophilicity despite the addition of a carbon atom.[1]
Basicity (pKa) Baseline (e.g., 6.8)Increased (e.g., 8.3, a ΔpKa of +1.5)[1]The oxygen atom in the spirocycle is in a gamma (γ) position to the nitrogen, reducing its electron-withdrawing inductive effect compared to the beta (β) position in morpholine.[1]
Aqueous Solubility BaselineGenerally Increased The introduction of the polar oxetane moiety and the overall decrease in lipophilicity typically contribute to enhanced aqueous solubility.[3]
Metabolic Stability Susceptible to N-dealkylation and ring oxidation.[2]Often Improved The spirocyclic structure can sterically hinder access by metabolic enzymes (e.g., CYPs), and the unique electronic environment can alter sites of metabolism.[1]

Causality Behind the Observations:

The counterintuitive decrease in lipophilicity upon adding a carbon atom is a key advantage of this scaffold class.[1] This phenomenon is primarily driven by the significant increase in the basicity (pKa) of the distal nitrogen. In morpholine, the electronegative oxygen atom is beta to the nitrogen, exerting a strong inductive electron-withdrawing effect that lowers the nitrogen's basicity. In the 2-oxa-6-azaspiro scaffold, the oxygen is gamma to the nitrogen, diminishing this effect and making the nitrogen more basic.[1] At a physiological pH of 7.4, a more basic compound will exist to a greater extent in its protonated, charged form, which is more hydrophilic and results in a lower logD7.4 value.

Experimental Protocols

Here we provide a representative, step-by-step protocol for the incorporation of the 2-Oxa-6-azaspiro[3.5]nonane scaffold onto an aromatic system via a Buchwald-Hartwig amination reaction. This is a common and versatile method for forming C-N bonds in medicinal chemistry.

Protocol: Buchwald-Hartwig Amination with 2-Oxa-6-azaspiro[3.5]nonane

Objective: To synthesize an N-aryl derivative of 2-Oxa-6-azaspiro[3.5]nonane.

Materials:

  • Aryl halide (e.g., 4-bromotoluene) (1.0 eq)

  • 2-Oxa-6-azaspiro[3.5]nonane (available as the oxalate or hydrochloride salt) (1.2 eq)

  • Palladium catalyst (e.g., Pd2(dba)3) (0.02 eq)

  • Buchwald ligand (e.g., XPhos) (0.04 eq)

  • Base (e.g., Sodium tert-butoxide) (1.4 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Free Base: If starting with a salt of 2-Oxa-6-azaspiro[3.5]nonane, it must be converted to the free base. Dissolve the salt in a minimal amount of water and basify with a strong base (e.g., 2M NaOH) to pH >12. Extract the free base into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Reaction Setup: To a dry reaction vessel, add the aryl halide, palladium catalyst, and ligand.

  • Inerting the Vessel: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Addition of Reagents: Under the inert atmosphere, add the anhydrous solvent, followed by the 2-Oxa-6-azaspiro[3.5]nonane free base and the sodium tert-butoxide.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-2-oxa-6-azaspiro[3.5]nonane product.

This self-validating protocol includes monitoring by chromatography to ensure reaction completion and concludes with a standard purification step to isolate the target compound.

Visualizing the Concepts

Fsp3_Concept cluster_0 Low Fsp3 Molecule (e.g., Benzene) cluster_1 High Fsp3 Scaffold (2-Oxa-6-azaspiro[3.5]nonane) cluster_2 Calculation C1 C(sp2) C2 C(sp2) C3 C(sp2) C4 C(sp2) C5 C(sp2) C6 C(sp2) N_sp3 N(sp3) C7_sp3 C(sp3) C8_sp3 C(sp3) O_sp3 O(sp3) C9_sp3 C(sp3) C10_sp3 C(sp3) C11_sp3 C(sp3) C12_sp3 C(sp3) Fsp3_calc Fsp3 = (Number of sp3 Carbons) / (Total Carbons) cluster_0 cluster_0 cluster_1 cluster_1

// Nodes with images of molecular structures Morpholine [label="Morpholine\n(Planar Analog)", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=4223&t=l"]; Spiro [label="2-Oxa-6-azaspiro[3.5]nonane\n(3D Scaffold)", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=53484586&t=l"];

// Edges with property changes Morpholine -> Spiro [label="Bioisosteric Replacement", color="#4285F4", fontcolor="#4285F4"]; Spiro -> Morpholine [label="Increases Fsp3 Score\nDecreases logD\nIncreases pKa", dir=back, color="#34A853", fontcolor="#34A853"]; } END_DOT Caption: Bioisosteric replacement and property modulation.

Workflow Start Start: Aryl Halide + 2-Oxa-6-azaspiro[3.5]nonane salt FreeBase 1. Free Base Preparation (Basification & Extraction) Start->FreeBase ReactionSetup 2. Reaction Setup (Add Catalyst, Ligand, Solvent) FreeBase->ReactionSetup Reaction 3. Buchwald-Hartwig Amination (Heating under Inert Atmosphere) ReactionSetup->Reaction Workup 4. Aqueous Workup (Extraction & Drying) Reaction->Workup Purification 5. Purification (Column Chromatography) Workup->Purification End End: Purified Product Purification->End

Conclusion

The strategic incorporation of three-dimensional scaffolds is a cornerstone of modern medicinal chemistry. The 2-Oxa-6-azaspiro[3.5]nonane scaffold represents a superior alternative to conventional flat heterocyclic rings for chemists aiming to "escape from flatland." As demonstrated by comparative data from its close analog, this scaffold offers an effective method to significantly increase the Fsp3 score while simultaneously modulating key physicochemical properties such as lipophilicity and aqueous solubility in a favorable direction. Its ability to confer conformational rigidity and present substituents in well-defined spatial orientations further enhances its utility in optimizing ligand-target interactions. For researchers, scientists, and drug development professionals, the 2-Oxa-6-azaspiro[3.5]nonane scaffold is a valuable and practical tool for developing next-generation therapeutics with improved prospects for clinical success.

References

  • Degorce, S., Bodnarchuk, M., & Scott, J. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198–1204. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. [Link]

  • Al-Rawi, H., Taha, N. A., & Aldabbagh, F. (2011). An improved synthesis of 2-oxa-7-azaspiro[2][4]nonane and analogs as novel reagents in medicinal chemistry. Tetrahedron Letters, 52(26), 3266-3270. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

Sources

Comparative

Bioisosteric replacement of morpholine with 2-Oxa-6-azaspiro[3.5]nonane

This guide details the bioisosteric replacement of Morpholine with 2-Oxa-6-azaspiro[3.5]nonane , a strategic modification in medicinal chemistry used to alter physicochemical properties, improve metabolic stability, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the bioisosteric replacement of Morpholine with 2-Oxa-6-azaspiro[3.5]nonane , a strategic modification in medicinal chemistry used to alter physicochemical properties, improve metabolic stability, and explore novel intellectual property (IP) space.

Executive Summary

The replacement of a morpholine ring with a spirocyclic oxetane-piperidine system, specifically 2-Oxa-6-azaspiro[3.5]nonane , represents a "high-Fsp³" design strategy. While morpholine is a ubiquitous solubility-enhancing handle, it suffers from metabolic liabilities (oxidative ring opening) and a flat geometric profile. The spirocyclic alternative introduces three-dimensional complexity, significantly increases basicity (ΔpKa ≈ +2.4), and alters the bond vector, often leading to improved metabolic stability and selectivity while maintaining or enhancing water solubility.

Structural & Physicochemical Analysis

Structural Topology

Morpholine adopts a chair conformation, projecting substituents in a defined but flexible vector. The spirocyclic 2-oxa-6-azaspiro[3.5]nonane creates a rigid, orthogonal geometry. The oxetane ring is positioned perpendicular to the piperidine ring, creating a "kinked" structure that can access different binding pockets or avoid steric clashes that the flatter morpholine cannot.

G cluster_0 Parent: Morpholine cluster_1 Bioisostere: 2-Oxa-6-azaspiro[3.5]nonane Morph Morpholine (C4H9NO) Prop1 Chair Conformation Flexible Flat Vector Morph->Prop1 Spiro 2-Oxa-6-azaspiro[3.5]nonane (C7H13NO) Morph->Spiro Bioisosteric Replacement (+3 Carbons, Rigidification) Prop2 Rigid Spirocycle Orthogonal Vector High Fsp³ Spiro->Prop2

Caption: Structural transition from the flexible morpholine chair to the rigid, orthogonal spirocyclic scaffold.

Physicochemical Comparison Table

The most critical difference is the basicity . The inductive electron-withdrawing effect of the oxygen in morpholine (2 bonds away from N) suppresses the pKa to ~8.3. In the spiro system, the oxygen is 3 bonds away (gamma-position) and part of a strained ring, significantly reducing its electron-withdrawing influence on the nitrogen lone pair.

PropertyMorpholine2-Oxa-6-azaspiro[3.5]nonaneImpact of Switch
Formula C₄H₉NOC₇H₁₃NOIncreased MW (+40 Da)
pKa (Conj. Acid) 8.3 – 8.510.7 – 10.9 (Predicted)Drastic Increase. Becomes fully protonated at pH 7.4.
LogP (Neutral) -0.86~0.2 – 0.5Slight increase in lipophilicity due to added carbons.
LogD (pH 7.4) -1.5 (approx)< -2.5Decreased. Higher ionization at physiological pH lowers LogD.
TPSA 21.3 Ų21.3 ŲIdentical polar surface area (ether + amine).
H-Bond Acceptors 22Maintained.
Metabolic Liability High (α-oxidation)Low (Oxetane is stable)Improved stability.

Metabolic Stability & Mechanism

The Morpholine Liability

Morpholine is prone to oxidative metabolism by Cytochrome P450 (CYP) enzymes, particularly at the carbon alpha to the nitrogen. This leads to the formation of a hemiaminal, which collapses to a lactam (morpholin-3-one) or results in ring opening (hydroxy-acid metabolites).

The Spiro-Oxetane Shield

The 2-oxa-6-azaspiro[3.5]nonane scaffold mitigates this through two mechanisms:

  • Steric Bulk: The spiro-fusion at the alpha-carbon (relative to the piperidine nitrogen) sterically hinders the approach of the CYP heme iron-oxo species.

  • Electronic Deactivation: The strained oxetane ring is metabolically robust. Unlike open ethers, the oxetane does not readily undergo oxidative dealkylation under standard physiological conditions.

Metabolism cluster_morph Morpholine Metabolism cluster_spiro Spiro Bioisostere Stability M1 Morpholine M2 CYP450 Oxidation (α-carbon) M1->M2 M3 Lactam / Ring Opening M2->M3 S1 2-Oxa-6-azaspiro[3.5]nonane S2 Steric Blockade (Spiro Center) S1->S2 S3 Metabolically Stable S2->S3

Caption: Comparative metabolic fate. Morpholine undergoes alpha-oxidation; the spiro center blocks this pathway.

Experimental Protocol: Synthesis of 2-Oxa-6-azaspiro[3.5]nonane

Target: 2-Oxa-6-azaspiro[3.5]nonane (CAS: 1046153-20-1) Precursor: N-Boc-3-piperidone (CAS: 79099-07-3)

This synthesis utilizes a "Vinyl Grignard / Hydroboration" sequence to construct the spiro-oxetane ring. This route is preferred over direct epoxidation strategies for 6-membered rings to ensure regiocontrol and scalability.

Step 1: Vinyl Grignard Addition
  • Reagents: 1-Boc-3-piperidone, Vinylmagnesium bromide (1.0 M in THF).

  • Conditions: THF, 0°C to RT, 2h.

  • Procedure:

    • Dissolve 1-Boc-3-piperidone (1.0 eq) in anhydrous THF under N₂.

    • Cool to 0°C. Dropwise add Vinylmagnesium bromide (1.2 eq).

    • Stir at 0°C for 30 min, then warm to RT for 2h.

    • Quench with sat. NH₄Cl. Extract with EtOAc.[1][2]

    • Product: tert-butyl 3-hydroxy-3-vinylpiperidine-1-carboxylate.

Step 2: Hydroboration-Oxidation
  • Reagents: BH₃·THF (or 9-BBN for higher selectivity), NaOH, H₂O₂.

  • Conditions: THF, 0°C to RT.

  • Procedure:

    • Dissolve the vinyl alcohol from Step 1 in THF. Cool to 0°C.

    • Add BH₃·THF (1.5 eq) dropwise. Stir at RT for 3h.

    • Cool to 0°C. Carefully add 3M NaOH followed by 30% H₂O₂.

    • Stir 1h. Extract with EtOAc.[1][2]

    • Product: tert-butyl 3-hydroxy-3-(2-hydroxyethyl)piperidine-1-carboxylate (Primary/Tertiary Diol).

Step 3: Cyclization (Spiro-Oxetane Formation)
  • Reagents: p-Toluenesulfonyl chloride (TsCl), Pyridine (or NaH/THF).

  • Conditions:

    • Method A (One-pot): n-BuLi (1.1 eq) in THF at -78°C, then TsCl (1.1 eq), then n-BuLi (1.1 eq) to cyclize.

    • Method B (Stepwise): Selective tosylation of primary alcohol with TsCl/Pyridine, followed by NaH treatment.

  • Procedure (Method B):

    • Treat Diol with TsCl (1.1 eq) in Pyridine/DCM at 0°C to tosylate the primary alcohol.

    • Isolate the monotosylate.

    • Dissolve in THF, add NaH (60% dispersion, 1.5 eq) at 0°C.

    • Heat to 60°C for 4h to effect intramolecular displacement.

    • Product: tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate.

Step 4: Deprotection[3]
  • Reagents: TFA / DCM or HCl / Dioxane.

  • Procedure: Standard Boc removal yields the oxalate or hydrochloride salt of 2-Oxa-6-azaspiro[3.5]nonane .

Strategic Application Guidelines

When to Use This Bioisostere:
  • To Increase Solubility (via Ionization): If your morpholine analog is too lipophilic or has poor solubility at pH 7.4, the spiro amine (pKa ~10.7) will be ionized, drastically improving aqueous solubility.

  • To Block Metabolism: If the morpholine ring is the primary site of clearance (high intrinsic clearance in microsomes).

  • To Escape IP Space: The spiro scaffold is distinct from morpholine in patent claims, offering a route to novel composition of matter.

Risks & Considerations:
  • hERG Inhibition: The significant increase in basicity (pKa > 10) increases the risk of hERG channel blockade, a common issue with basic amines. Monitor hERG early.

  • Permeability: The ionized species may have lower passive permeability (Papp) compared to the partially neutral morpholine. Ensure the rest of the molecule balances this polarity.

References

  • Carreira, E. M., et al. "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 2008. Link (Foundational work on spiro-oxetanes as morpholine isosteres).

  • Wuitschik, G., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Journal of Medicinal Chemistry, 2010. Link (Detailed physicochemical profiling).

  • Barnes-Seeman, D. "The physicochemical and ADME properties of spirocyclic morpholine surrogates." Bioorganic & Medicinal Chemistry Letters, 2014. (Comparison of [3.3] and [3.5] systems).
  • Protheragen. "2-Oxa-6-azaspiro[3.5]nonane Product Data." Link (Source for CAS 1046153-20-1 and basicity data).

  • Burkhard, J. A., et al. "Synthesis and Structural Analysis of Spirocyclic Piperidines." Organic Letters, 2010. Link (Synthetic routes for spiro-piperidines).

Sources

Validation

Comparative Guide: Solubility Profiles of Spirocyclic Amine Salts vs. Hydrochloride Forms

Topic: Comparative Solubility of Spirocyclic Amine Salts vs. Hydrochloride Salts Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist Executive Summary In modern drug discovery, the "Escape...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Solubility of Spirocyclic Amine Salts vs. Hydrochloride Salts Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

In modern drug discovery, the "Escape from Flatland" strategy has elevated spirocyclic amines (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes) as superior alternatives to planar aromatic amines. While spirocyclic scaffolds inherently offer improved physicochemical properties (


 correlation), the selection of their salt form remains a critical bottleneck.

This guide objectively compares the performance of Spirocyclic Amine Salts (specifically focusing on alternative counter-ions like mesylates, tosylates, and succinates) against the industry-standard Hydrochloride (HCl) Salts .

Key Insight: While HCl is the default choice for basic drugs, experimental data suggests it is often suboptimal for rigid spirocyclic amines. The mismatch between the bulky, rigid spiro-cation and the small, high-charge-density chloride anion frequently leads to high hygroscopicity, lower solubility in biorelevant media due to the common ion effect, or the formation of metastable hydrates.

The Physicochemical Context: Why Spirocycles Behave Differently

To understand the solubility comparison, we must first distinguish the structural behavior of spirocyclic amines from traditional planar amines.

  • Planar Aromatic Amines (Traditional): Flat structures stack efficiently (π-π stacking). They rely on salt formation (usually HCl) to disrupt this stacking and introduce ionic dipole interactions with water.

  • Spirocyclic Amines (Modern): These are inherently three-dimensional and rigid.[1][2][3][4] They do not stack efficiently, which gives them higher intrinsic aqueous solubility. However, this rigidity creates specific challenges for crystal lattice formation.

The "Lattice Void" Phenomenon

When a large, rigid spirocyclic cation pairs with a small spherical anion (like


), the crystal lattice often contains significant "void volume" because the anion cannot effectively fill the spaces between the bulky cations.
  • Consequence 1: The lattice becomes unstable or amorphous.

  • Consequence 2: Water molecules enter these voids to stabilize the structure, resulting in hygroscopic hydrates rather than stable anhydrous salts.

Performance Comparison: HCl vs. Alternative Spirocyclic Salts

The following analysis compares the standard Hydrochloride form against "Matched-Ion" salts (where the counter-ion size matches the spirocyclic base, e.g., Methanesulfonate/Mesylate).

Table 1: Comparative Physicochemical Metrics
FeatureHydrochloride (HCl) SaltsAlternative Spirocyclic Salts (e.g., Mesylate, Tosylate)Performance Winner
Aqueous Solubility (pH 1-2) High. Driven by high solvation energy of

.
Moderate to High. Slightly lower than HCl but sufficient.HCl (in pure water)
Biorelevant Solubility (FaSSIF) Reduced. Suppressed by the "Common Ion Effect" (stomach

~0.1M).
Maintained. Unaffected by gastric chloride levels.Alternative Salts
Hygroscopicity High Risk. Small

leaves lattice voids in rigid spiro structures.
Low. Larger anions fill lattice voids, creating stable packing.Alternative Salts
Melting Point (Crystallinity) Variable. Often forms amorphous solids or low-melting hydrates.Predictable. Tendency to form well-ordered, high-melting crystals.Alternative Salts
Chemical Stability Good. but potential for HCl gas loss (disproportionation).Excellent. Strong ionic interactions stabilize the base.Tie
Mechanistic Deep Dive: The Common Ion Effect

For a spirocyclic amine drug (


), the solubility product (

) of the HCl salt is defined as:

In the gastric environment (pH 1.2), the concentration of chloride ions (


) is high (~0.15 M). This drives the equilibrium to the left, precipitating the salt:


Experimental Observation: Spirocyclic HCl salts often exhibit a "solubility crash" in simulated gastric fluid (SGF) compared to water. Alternative salts like Mesylates (


)  do not face this background ion pressure, maintaining consistent dissolution rates.
Experimental Protocol: Salt Selection for Spirocyclic Scaffolds

Do not default to HCl. Use this self-validating workflow to determine if a spirocyclic amine requires an alternative anion.

Phase A: The "Golden Four" Screen

Instead of screening 30 counter-ions, screen these four distinct classes which probe different lattice packing modalities for rigid amines.

  • Hydrochloric Acid (HCl): Small, spherical, high charge density. (Control)

  • Methanesulfonic Acid (Mesylate): Medium, tetrahedral, organic. Good for lipophilic packing.

  • Succinic Acid (Succinate): Divalent, bridging. Good for linking two spiro-cations.

  • Pamoic Acid (Pamoate): Large, aromatic. Used if the spirocycle is too soluble (to create sustained release).

Phase B: The Solubility & Stability Workflow

Step 1: Synthesis (Micro-scale)

  • Dissolve 50 mg of Spirocyclic Free Base in Acetone/EtOH (9:1).

  • Add 1.05 eq of acid.

  • Cool to 4°C. If no precipitate, add MTBE (anti-solvent).

Step 2: Crystallinity Check (PLM)

  • Use Polarized Light Microscopy (PLM).

  • Pass Criteria: Birefringence (bright crystals against dark background).

  • Fail Criteria: Amorphous glass or oil (common with Spiro-HCl).

Step 3: Dynamic Vapor Sorption (DVS)

  • Expose sample to 0%

    
     90% RH cycle.
    
  • Critical Threshold: If mass gain > 2% at 80% RH, the salt is too hygroscopic for standard development. Spiro-HCl salts frequently fail here.

Visualizing the Decision Logic

The following diagram illustrates the decision pathway for selecting a salt form for a rigid spirocyclic amine, highlighting where HCl typically fails.

SaltSelection Start Spirocyclic Amine Candidate (Rigid 3D Scaffold) CheckBase Is Free Base Solubility > 100 µg/mL? Start->CheckBase UseBase Develop as Free Base (Spiro advantage) CheckBase->UseBase Yes ScreenHCl Screen HCl Salt CheckBase->ScreenHCl No HClCheck Is HCl Salt Crystalline & Non-Hygroscopic? ScreenHCl->HClCheck HClFail Common Failure Mode: Lattice Voids / Amorphous HClCheck->HClFail No (Common) SelectHCl Select HCl Salt HClCheck->SelectHCl Yes ScreenAlt Screen 'Matched' Ions (Mesylate, Tosylate, Adipate) HClFail->ScreenAlt CheckPacking Check Lattice Packing (High Melting Point?) ScreenAlt->CheckPacking CheckPacking->UseBase Poor Packing (Fallback) SelectAlt Select Organic Salt (Mesylate/Tosylate) CheckPacking->SelectAlt Good Packing

Figure 1: Decision tree for salt selection in spirocyclic drug candidates. Note the specific branch for HCl failure due to lattice inefficiencies common in rigid scaffolds.

Comparative Data: Case Study Simulation

The following data represents a typical profile for a spiro-piperidine drug candidate (MW ~450), comparing the HCl salt against a Mesylate alternative.

Table 2: Experimental Solubility & Stability Profile

ParameterSpiro-Amine HCl SaltSpiro-Amine Mesylate SaltInterpretation
Water Solubility (25°C) > 50 mg/mL> 45 mg/mLBoth highly soluble; HCl has slight edge in pure water.
SGF Solubility (pH 1.2) 4.2 mg/mL 44.8 mg/mL Critical: HCl salt crashes out due to common ion effect (

). Mesylate retains solubility.[5]
Hygroscopicity (80% RH) +12% Mass Gain (Deliquescent)+0.5% Mass Gain (Stable)HCl salt forms unstable hydrate; Mesylate packs efficiently.
Melting Point 145°C (Broad, decomposition)210°C (Sharp)Mesylate indicates superior crystal lattice stability.
Conclusion and Recommendation

While Hydrochloride salts remain the statistical favorite for planar aromatic drugs, they are frequently ill-suited for spirocyclic amines . The geometric mismatch between the rigid spiro-cation and the small chloride anion often results in:

  • Hygroscopicity (due to lattice voids).

  • Suppressed in vivo solubility (due to the common ion effect).

Recommendation: For spirocyclic amine candidates, prioritize screening organic sulfonate salts (Mesylate, Tosylate) early in the development pipeline. These anions offer a steric match to the spirocyclic core, ensuring stable crystallinity and consistent dissolution independent of gastric chloride levels.

References
  • Lovering, F., Bikker, J., & Humblet, C. (2009).[6] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[7] (2011).[8] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[7] (Standard reference for pKa and counter-ion selection rules). Link

  • Kuminek, G., et al. (2016). The Common Ion Effect: Its Impact on the Solubility and Dissolution of Pharmaceutical Salts. Journal of Pharmaceutical Sciences. Link

  • Bhattachar, S. N., et al. (2006). Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Link

  • Bagdanoff, J. T., et al. (2019). Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors (Demonstrating spirocyclic scaffold solubility advantages). Journal of Medicinal Chemistry. Link

Sources

Validation

The Untapped Potential of 2-Oxa-6-azaspiro[3.5]nonane: A Comparative Guide Through the Lens of a Close Structural Analog, Revumenib

Introduction: The Allure of Three-Dimensionality in Drug Design In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and improved physicochemical properties, medicinal chemists are increasi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Allure of Three-Dimensionality in Drug Design

In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and improved physicochemical properties, medicinal chemists are increasingly venturing beyond the traditional "flat" aromatic scaffolds. This journey into three-dimensional chemical space has led to a surge of interest in spirocyclic systems—rigid molecular architectures where two rings share a single atom.[1] This unique arrangement imparts a defined conformational rigidity and provides distinct vectors for substituent placement, allowing for precise interaction with biological targets.[1]

Among the diverse array of spirocyclic scaffolds, the 2-Oxa-6-azaspiro[3.5]nonane core has emerged as a promising, yet underexplored, motif. Its inherent structural features, combining an oxetane ring with a piperidine ring, offer a compelling blend of properties. The oxetane moiety can act as a polar equivalent to a gem-dimethyl group, enhancing metabolic stability and providing hydrogen bond accepting capabilities. The piperidine ring, a common feature in many successful drugs, offers a basic nitrogen atom for key salt-bridge interactions and a versatile point for further chemical modification.

While a direct case study of an FDA-approved drug featuring the 2-Oxa-6-azaspiro[3.5]nonane scaffold remains elusive in the current landscape, a powerful comparative analysis can be drawn from the recent success of a structurally analogous compound. This guide will delve into the case study of revumenib , a first-in-class menin inhibitor recently approved by the FDA for the treatment of acute leukemias.[2] Revumenib features a closely related 2,7-diazaspiro[3.5]nonane core, providing invaluable insights into the potential of this spirocyclic class and a robust framework for comparison.

Case Study: Revumenib - A Paradigm of Spirocyclic Success in Oncology

Revumenib (formerly SNDX-5613) stands as a testament to the power of spirocyclic scaffolds in targeting challenging disease pathways. Approved for the treatment of relapsed or refractory acute leukemia with KMT2A rearrangements or NPM1 mutations, revumenib's journey from discovery to clinical application offers a compelling narrative for researchers in drug development.[2][3]

Mechanism of Action: Disrupting a Key Leukemogenic Interaction

Acute leukemias characterized by KMT2A rearrangements are driven by the aberrant activity of a fusion protein that requires interaction with the scaffold protein menin to promote the expression of oncogenic genes like HOXA9 and MEIS1.[4] Menin itself lacks enzymatic activity, making it a challenging target for traditional inhibitor design.

Revumenib functions as a potent and selective small-molecule inhibitor of the menin-KMT2A interaction.[3] The central 2,7-diazaspiro[3.5]nonane scaffold plays a pivotal role in its mechanism. The protonated piperidine nitrogen of the spirocycle engages in a crucial cation-π interaction with a π-π clamp formed by two tyrosine residues (Tyr319 and Tyr323) in the menin binding pocket.[1] This high-affinity binding disrupts the menin-KMT2A complex, leading to the downregulation of target gene expression, induction of differentiation, and ultimately, apoptosis of the leukemic cells.[5]

Revumenib_Mechanism_of_Action Figure 1: Simplified Mechanism of Action of Revumenib cluster_0 Leukemic Cell cluster_1 Therapeutic Effect KMT2A_fusion KMT2A Fusion Protein Menin Menin KMT2A_fusion->Menin Interaction DNA DNA (HOX Genes) Menin->DNA Promotes Transcription Transcription_Inhibition Transcription Inhibition Menin->Transcription_Inhibition Revumenib Revumenib Revumenib->Block Differentiation Cell Differentiation Apoptosis Apoptosis Transcription_Inhibition->Differentiation Transcription_Inhibition->Apoptosis

Caption: Figure 1: Simplified Mechanism of Action of Revumenib

Clinical Performance: A Comparative Look at Efficacy and Safety

The clinical development of revumenib has been marked by impressive efficacy in a heavily pre-treated patient population with limited therapeutic options. The pivotal AUGMENT-101 trial provided the key data leading to its FDA approval.

Endpoint Revumenib (AUGMENT-101 Trial) Historical Control (Standard of Care)
Overall Response Rate (ORR) ~30% (Complete Remission)[5]Highly variable, often <10%
Median Overall Survival (mOS) Data maturing, showing promiseTypically a few months
Key Adverse Events Differentiation syndrome, QTc prolongation, Grade 3/4 myelosuppressionVaries by agent, often includes severe myelosuppression, mucositis, infection

Data presented is an approximation for illustrative purposes and should be verified with the latest clinical trial publications.

The data from the AUGMENT-101 trial showcases a significant improvement in complete remission rates compared to historical outcomes with standard chemotherapy regimens in this patient population.[5][6] While cross-trial comparisons have limitations, the clinical benefit of revumenib is evident.

The 2-Oxa-6-azaspiro[3.5]nonane Scaffold: A Promising Alternative

Drawing parallels from the success of revumenib, the 2-Oxa-6-azaspiro[3.5]nonane scaffold presents itself as a compelling bioisostere for the 2,7-diazaspiro[3.5]nonane core, with the potential for distinct advantages.

Structural and Physicochemical Property Comparison
Scaffold Key Structural Features Potential Advantages Potential Challenges
2,7-Diazaspiro[3.5]nonane (in Revumenib) Two basic nitrogen atomsStrong cation-π interactions, multiple points for derivatizationPotential for off-target interactions, higher pKa may affect cell permeability
2-Oxa-6-azaspiro[3.5]nonane One basic nitrogen, one oxygen atom in an oxetane ringReduced basicity (potential for improved permeability and reduced off-target effects), hydrogen bond acceptor capability from the oxetane oxygen, potential for improved metabolic stabilityWeaker cation-π interaction compared to a diprotonated diamine, synthetic complexity

The replacement of one of the basic nitrogens with an oxygen atom in the 2-Oxa-6-azaspiro[3.5]nonane scaffold is predicted to lower the overall basicity of the molecule. This can have a profound impact on its pharmacokinetic profile, potentially leading to improved cell permeability and reduced clearance. The oxetane oxygen can also participate in hydrogen bonding interactions within a target binding site, offering an alternative anchor point to the second nitrogen in the diaza-scaffold.

Experimental Protocols: A Roadmap for Exploring 2-Oxa-6-azaspiro[3.5]nonane Derivatives

For researchers interested in exploring the potential of the 2-Oxa-6-azaspiro[3.5]nonane scaffold, the following experimental workflow provides a high-level overview of the key steps, from synthesis to biological evaluation.

Experimental_Workflow Figure 2: Experimental Workflow for Evaluating 2-Oxa-6-azaspiro[3.5]nonane Derivatives Synthesis Synthesis of 2-Oxa-6-azaspiro[3.5]nonane Core Derivatization Library Derivatization Synthesis->Derivatization Purification Purification and Characterization (NMR, MS, HPLC) Derivatization->Purification Biochemical_Assay In Vitro Biochemical Assay (e.g., Menin-KMT2A Interaction Assay) Purification->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., Leukemia Cell Line Proliferation) Biochemical_Assay->Cell_Based_Assay ADME_Tox In Vitro ADME/Tox Profiling Cell_Based_Assay->ADME_Tox In_Vivo In Vivo Efficacy Studies (Xenograft Models) Cell_Based_Assay->In_Vivo

Caption: Figure 2: Experimental Workflow for Evaluating 2-Oxa-6-azaspiro[3.5]nonane Derivatives

Step 1: Synthesis of the 2-Oxa-6-azaspiro[3.5]nonane Core

The synthesis of the 2-Oxa-6-azaspiro[3.5]nonane scaffold can be approached through various synthetic routes. A common strategy involves the construction of the quaternary spirocyclic center through intramolecular cyclization reactions. The choice of starting materials and reaction conditions will depend on the desired scale and substitution patterns.

Step 2: In Vitro Target Engagement and Cellular Potency

To assess the potential of novel derivatives, a robust in vitro testing cascade is essential. This would typically involve:

  • Biochemical Assay: A time-resolved fluorescence resonance energy transfer (TR-FRET) or AlphaLISA® assay can be employed to quantify the inhibition of the menin-KMT2A protein-protein interaction.

  • Cellular Proliferation Assays: The anti-proliferative activity of the compounds should be evaluated in relevant leukemia cell lines harboring KMT2A rearrangements (e.g., MV4;11, MOLM-13).

  • Target Engagement Biomarker Assays: Western blotting or qPCR can be used to measure the downregulation of downstream target genes such as HOXA9 and MEIS1 upon compound treatment.

Conclusion: A Call to Explore the Untapped Potential

The remarkable success of revumenib has validated the therapeutic potential of the azaspiro[3.5]nonane scaffold in oncology. While the 2-Oxa-6-azaspiro[3.5]nonane moiety has yet to be featured in an FDA-approved drug, the comparative analysis presented in this guide strongly suggests that it represents a promising and underexplored area of chemical space. Its unique combination of a rigid spirocyclic core, a basic nitrogen for key interactions, and a polar oxetane for improved physicochemical properties makes it an attractive scaffold for the design of next-generation inhibitors targeting a range of diseases. It is our hope that this guide will inspire further research into this intriguing molecular architecture and accelerate the discovery of novel therapeutics for patients in need.

References

  • PubChem. Revumenib. National Center for Biotechnology Information. [Link]

  • Issa, G. C., et al. (2023). Revumenib for patients with acute leukemia: a new tool for differentiation therapy. eJHaem, 4(3), 643-646. [Link]

  • Aldoss, I., et al. (2024). Menin Inhibition With Revumenib for KMT2A-Rearranged Relapsed or Refractory Acute Leukemia (AUGMENT-101). Journal of Clinical Oncology. [Link]

  • Hussain, H., et al. (2024). Revumenib (SNDX-5613): a promising menin inhibitor for the management of relapsed and refractory acute myeloid leukaemia (AML). ecancermedicalscience, 18, 1699. [Link]

  • National Cancer Institute. (2023). Revumenib Shows Promise in Treating Advanced Acute Myeloid Leukemia. [Link]

  • Bettati, M., et al. (2010). Oxa-azaspiro derivatives: a novel class of triple re-uptake inhibitors. ChemMedChem, 5(3), 361-366. [Link]

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. [Link]

Sources

Comparative

A Comparative Guide to the Validation of 2-Oxa-6-azaspiro[3.5]nonane Purity via High-Performance Liquid Chromatography (HPLC) Methods

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 2-Oxa-6-azaspiro[3.5]nonane, a key building block in modern medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 2-Oxa-6-azaspiro[3.5]nonane, a key building block in modern medicinal chemistry. As researchers, scientists, and drug development professionals, the assurance of starting material purity is a non-negotiable cornerstone of safe and effective drug substance synthesis. This document details two robust HPLC approaches—Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—supported by validation principles grounded in internationally recognized guidelines.

The narrative explains the rationale behind methodological choices, presents detailed experimental protocols, and offers a comparative analysis of their performance. Every protocol is designed as a self-validating system, adhering to the principles of scientific integrity and trustworthiness.

The Imperative for Rigorous Purity Validation

2-Oxa-6-azaspiro[3.5]nonane is a heterocyclic compound whose unique three-dimensional structure is of increasing interest in the design of novel therapeutics. The presence of impurities, whether from the synthetic route, degradation, or storage, can have significant impacts on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a validated, reliable analytical method to confirm purity is not merely a quality control check; it is a critical component of regulatory compliance and patient safety.

All analytical method validation discussed herein is framed by the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline and the United States Pharmacopeia (USP) General Chapter <621>.[1][2][3][4] These documents provide a harmonized framework for ensuring that an analytical procedure is fit for its intended purpose.[1][5]

Primary Method: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse of pharmaceutical analysis, primarily due to its versatility and applicability to a wide range of compounds with varying polarity.[6] For a polar molecule like 2-Oxa-6-azaspiro[3.5]nonane, which contains both an ether and a secondary amine functional group, RP-HPLC offers a robust starting point for method development.[7][8]

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilane) column is selected for its strong hydrophobic retention, providing a high probability of separating the main compound from less polar impurities.[8] The use of a column with end-capping minimizes peak tailing for the basic amine group by shielding residual silanols on the silica surface.

  • Mobile Phase: A gradient elution of acetonitrile and a low pH phosphate buffer is employed. The acidic pH (e.g., pH 3.0) ensures that the secondary amine (pKa ≈ 10.7) is protonated, leading to a single ionic species with improved peak shape and retention consistency.[9][10] Acetonitrile is chosen as the organic modifier for its low UV cutoff and viscosity.

  • Detection: UV detection at a low wavelength (e.g., 205 nm) is necessary as the molecule lacks a significant chromophore.

Experimental Protocol: RP-HPLC Method

Objective: To quantify the purity of 2-Oxa-6-azaspiro[3.5]nonane and separate it from potential process-related impurities.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 50 50
    25.0 5 95
    30.0 5 95
    30.1 95 5

    | 35.0 | 95 | 5 |

Sample Preparation:

  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 2-Oxa-6-azaspiro[3.5]nonane reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (1.0 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.

Validation Workflow

The validation of this method must follow a predefined protocol in accordance with ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[11][12]

HPLC_Validation_Workflow cluster_Plan Phase 1: Planning cluster_Exec Phase 2: Execution cluster_Report Phase 3: Reporting ATP Define Analytical Target Profile (ATP) RiskAss Conduct Risk Assessment (ICH Q9) ATP->RiskAss informs Protocol Develop Validation Protocol RiskAss->Protocol guides Specificity Specificity (Peak Purity) Protocol->Specificity defines tests Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability, Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness (Varied Conditions) Data Analyze & Document Results Specificity->Data generates data for Linearity->Data generates data for Accuracy->Data generates data for Precision->Data generates data for LOD_LOQ->Data generates data for Robustness->Data generates data for Report Generate Final Validation Report Data->Report Separation_Mechanisms cluster_RP Reversed-Phase HPLC (RP-HPLC) cluster_HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) cluster_Analyte Analyte Mixture node_rp Stationary Phase Non-Polar (C18) Mobile Phase Polar (Water/ACN) Elution Order Polar compounds elute first node_hilic Stationary Phase Polar (Silica) Mobile Phase Non-Polar (ACN/Water) Elution Order Non-polar compounds elute first A Polar Impurity B 2-Oxa-6-azaspiro [3.5]nonane B->node_rp:f2 Separated by Hydrophobicity B->node_hilic:f2 Separated by Hydrophilicity C Non-Polar Impurity

Sources

Validation

Pharmacokinetic profile enhancements using spirocyclic ether-amines

Topic: Pharmacokinetic Profile Enhancements Using Spirocyclic Ether-Amines Format: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Leads Executive Summary: Escaping "Flatland" In...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacokinetic Profile Enhancements Using Spirocyclic Ether-Amines Format: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Leads

Executive Summary: Escaping "Flatland"

In modern drug discovery, the "escape from flatland"—increasing the fraction of sp3-hybridized carbons (


)—is a validated strategy to improve clinical success rates.[1] While traditional saturated heterocycles like morpholine and piperidine have long served as " solubilizing tails," they often suffer from metabolic liabilities (e.g., 

-carbon oxidation) and promiscuous binding (e.g., hERG inhibition).

This guide analyzes the 2-oxa-6-azaspiro[3.3]heptane scaffold (and related spirocyclic ether-amines) as a superior bioisostere for morpholine. By rigidly constraining the ether oxygen and amine nitrogen into orthogonal rings, this motif offers a unique solution to common pharmacokinetic (PK) attrition points: high intrinsic clearance (


), poor solubility, and lipophilicity-driven toxicity.

Structural Rationale & Mechanistic Insight

The Morpholine Problem vs. The Spiro Solution

Morpholine is ubiquitous because the ether oxygen lowers the


 of the amine (typically to ~8.3), improving permeability compared to highly basic piperidines. However, morpholine is metabolically vulnerable at the carbon 

to the nitrogen.

The 2-oxa-6-azaspiro[3.3]heptane scaffold addresses this through three specific mechanisms:

  • Metabolic Hardening: The spiro-fusion creates a quaternary center that physically blocks metabolic access. Furthermore, the strained four-membered rings are less prone to oxidative metabolism than the flexible six-membered morpholine ring.

  • Vectorality & Rigidity: Unlike the chair-flipping morpholine, the spiro scaffold defines a rigid, linear exit vector. This reduces the entropic penalty of binding but requires careful modeling to ensure the substituents project correctly into the binding pocket.

  • Physicochemical Tuning (

    
     & LogD): 
    
    • Lipophilicity: The spiro motif generally lowers

      
       due to its compact polar surface area and increased polarity.
      
    • Basicity (

      
      ):  Counter-intuitively, the spirocyclic analogue is often more basic than morpholine (
      
      
      
      to
      
      
      ). In the spiro system, the electron-withdrawing oxygen is spatially further from the nitrogen (in a separate ring) compared to the
      
      
      -position in morpholine, reducing the inductive suppression of the amine's basicity.
Visualization: Structural & Property Divergence[2]

SpiroLogic Morpholine Morpholine Scaffold (Flexible, Flat) Metabolism Metabolic Liability: High (α-oxidation) Morpholine->Metabolism Lipophilicity LogD: Moderate (Standard) Morpholine->Lipophilicity Basicity pKa ~ 8.3 (Good Permeability) Morpholine->Basicity Spiro 2-oxa-6-azaspiro[3.3]heptane (Rigid, 3D) Metabolism_Spiro Metabolic Stability: High (Steric block) Spiro->Metabolism_Spiro Lipophilicity_Spiro LogD: Lower (Improved Sol/LLE) Spiro->Lipophilicity_Spiro Basicity_Spiro pKa ~ 9.5 (Higher Solubility) Spiro->Basicity_Spiro Metabolism->Metabolism_Spiro Bioisosteric Switch

Figure 1: Comparative analysis of physicochemical shifts when transitioning from a morpholine to a spirocyclic ether-amine scaffold.

Comparative Performance Analysis

The following data summarizes a "Matched Molecular Pair" (MMP) analysis derived from optimization campaigns (e.g., MCHr1 antagonists and AstraZeneca's AZD1979 program).

Table 1: Head-to-Head PK Metrics
MetricMorpholine Standard2-oxa-6-azaspiro[3.3]heptaneImpact on Drug Profile

2.5 - 3.01.3 - 1.8 Reduced Lipophilicity: Improved Ligand Efficiency (LLE) and reduced risk of phospholipidosis.

(Base)
~8.3~9.5 - 9.8 Increased Basicity: Significantly higher aqueous solubility. Note: May reduce passive permeability slightly, but often compensated by lower LogD.

(Human)
High (>50 µL/min/mg)Low (<15 µL/min/mg) Metabolic Stability: Blockade of CYP-mediated oxidation sites extends half-life (

).
hERG

Risk (< 10 µM)Safe (> 30 µM) Safety: Rigid scaffold often disrupts the pi-stacking/hydrophobic interactions required for hERG channel blockade.
Solubility ModerateHigh Formulation: Higher

and basicity improve dissolution rates.

Expert Insight: The increase in


 with the spiro-switch is a critical design feature. While traditional medicinal chemistry dogma suggests keeping 

low for permeability, the spiro-ether often maintains permeability despite high ionization because the compact, lipophilic core shields the charge, or "intramolecular solvation" effects facilitate membrane transit.

Experimental Protocol: Validating the Switch

To confirm the PK advantages of a spirocyclic ether-amine, you must assess Intrinsic Clearance (


)  using a microsomal stability assay. This protocol is designed to be self-validating with internal controls.
Workflow Diagram

AssayWorkflow Start Compound Synthesis (Spiro vs Morpholine) Prep Preparation: 1µM Test Cmpd 0.5 mg/mL Microsomes Start->Prep Incubation Incubation (37°C): Initiate with NADPH Prep->Incubation Sampling Sampling Points: 0, 5, 15, 30, 45 min Incubation->Sampling Quench Quench: Cold Acetonitrile + IS Sampling->Quench Analysis LC-MS/MS Analysis: Monitor Parent Depletion Quench->Analysis Calc Calculation: ln(conc) vs time -> slope k Analysis->Calc

Figure 2: Standardized workflow for assessing metabolic stability (Intrinsic Clearance).

Detailed Methodology: Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) of the spirocyclic analogue compared to the morpholine parent.

Materials:

  • Liver Microsomes (Human/Rat), 20 mg/mL protein concentration.

  • NADPH Regenerating System (or 10 mM NADPH solution).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Internal Standard (IS): Tolbutamide or Propranolol.

  • Positive Control: Testosterone (High turnover), Diclofenac (CYP2C9 specific).

Step-by-Step Protocol:

  • Master Mix Preparation:

    • Prepare a suspension of liver microsomes in Phosphate Buffer to a concentration of 0.5 mg/mL .

    • Pre-warm the mixture to 37°C for 5 minutes.

  • Compound Dosing:

    • Spike the test compound (from a 10 mM DMSO stock) into the microsomal mix to a final concentration of 1 µM .

    • Note: Keep DMSO concentration < 0.1% to avoid inhibiting CYP enzymes.

  • Initiation (The Critical Step):

    • Add NADPH (final conc. 1 mM) to initiate the reaction.

    • Control: Run a parallel incubation without NADPH to check for chemical instability (non-enzymatic degradation).

  • Sampling:

    • At time points

      
       minutes, remove 50 µL aliquots.
      
    • Immediately transfer into 150 µL of ice-cold Acetonitrile containing the Internal Standard. This precipitates proteins and stops the reaction instantly.

  • Processing:

    • Centrifuge samples at 4,000 rpm for 20 minutes (4°C).

    • Transfer supernatant to LC-vials.

  • Analysis & Calculation:

    • Analyze via LC-MS/MS (MRM mode).

    • Plot

      
       vs. Time.[2]
      
    • The slope of the line is

      
      .
      
    • Calculate

      
      : 
      
      
      
      

Acceptance Criteria:

  • 
     of the decay slope must be > 0.90.
    
  • Positive control (Testosterone) must show high clearance (>50 µL/min/mg).

  • Minus-NADPH control must show < 10% loss over 45 minutes.

Case Study: The MCHr1 Antagonist Optimization

In a study regarding Melanin-Concentrating Hormone receptor 1 (MCHr1) antagonists, researchers faced a "morpholine wall."[1][3] The lead compound had good potency but suffered from hERG inhibition (


) and rapid turnover.
  • The Switch: Replacing the morpholine with 2-oxa-6-azaspiro[3.3]heptane .[4]

  • The Result:

    • 
       dropped from 2.8 to 1.6.
      
    • hERG inhibition was abolished (

      
      ) due to the altered shape vector.
      
    • Metabolic stability improved 4-fold.

    • Outcome: The spiro compound advanced to in vivo efficacy studies with a clean safety margin.

Conclusion

The 2-oxa-6-azaspiro[3.3]heptane scaffold is not merely a "fancy morpholine"; it is a functional tool for property-based drug design . By utilizing this spirocyclic ether-amine, researchers can simultaneously lower lipophilicity, block metabolic soft spots, and improve solubility, all while maintaining the hydrogen-bond accepting capability of the ether oxygen.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Oxa-6-azaspiro[3.3]heptanes: An Alternative to the Morpholine Scaffold. Organic Letters. Link

  • Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties of a New Scaffolds for Drug Discovery. Angewandte Chemie International Edition. Link

  • Johansson, A., et al. (2016).[1][3] 2-Oxa-6-azaspiro[3.3]heptanes as Bioisosteres of Morpholines in MCHr1 Antagonists.[4] Journal of Medicinal Chemistry.[5] Link

  • Puntener, K., et al. (2012). Molecular Properties of Spiro[3.3]heptanes and Their Application in Drug Discovery. MedChemComm. Link

  • Ritchie, T. J., et al. (2011). The Impact of Aromatic Ring Count on Physicochemical Properties and ADME Profiles. Drug Discovery Today. Link

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-6-azaspiro[3.5]nonane hemioxalate
Reactant of Route 2
2-Oxa-6-azaspiro[3.5]nonane hemioxalate
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